molecular formula C9H9F3N2O3 B067561 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide CAS No. 175204-36-1

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Cat. No.: B067561
CAS No.: 175204-36-1
M. Wt: 250.17 g/mol
InChI Key: LBBKIDVFMPXFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide (CAS 175204-36-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a reactive hydrazide group attached to a phenoxyacetate scaffold, which is further modified with a metabolically stable trifluoromethoxy group. The electron-withdrawing trifluoromethoxy substituent on the aromatic ring influences the compound's electronic properties and enhances its lipophilicity, making it a valuable scaffold for the design of bioactive molecules. This acetohydrazide serves as a versatile synthetic intermediate for constructing diverse heterocyclic compounds and functionalized derivatives. Recent research has demonstrated its specific application in the synthesis of novel 2-benzoylhydrazine-1-carboxamide derivatives, which are designed and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These cholinesterase inhibitors have important clinical applications, particularly in the treatment of neurodegenerative diseases. The derivatives synthesized from this hydrazide have shown promising dual inhibition of both enzymes, with some exhibiting in vitro inhibition comparable or superior to the established drug rivastigmine . Researchers utilize this compound primarily as a key precursor. Its reactive hydrazide group readily undergoes condensation with various carbonyl compounds (aldehydes, ketones) and can form heterocycles like 1,3,4-oxadiazoles. It is also commonly used in nucleophilic substitution reactions and as a starting material for the preparation of more complex hydrazine-carboxamide derivatives via reaction with isocyanates . Key Research Applications: • Synthesis of novel cholinesterase inhibitors for neurodegenerative disease research . • A versatile building block for the construction of heterocyclic compounds (e.g., 1,3,4-oxadiazoles) . • Preparation of hydrazine-1-carboxamide derivatives with potential antimycobacterial, antibacterial, and anticancer activities . • Intermediate in the development of new pharmacologically active agents. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBKIDVFMPXFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380465
Record name 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-36-1
Record name 2-[4-(Trifluoromethoxy)phenoxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-36-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is an aromatic hydrazide derivative of interest in medicinal chemistry and drug development. Its structure, featuring a trifluoromethoxy-substituted phenoxy group linked to an acetohydrazide moiety, suggests its potential as a scaffold for the synthesis of various biologically active molecules. An accurate understanding of its physical properties is fundamental for its application in further research, including reaction optimization, formulation development, and quality control. This guide provides a summary of the known physical characteristics of this compound, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from chemical supplier databases and are crucial for the handling, storage, and application of the compound in a laboratory setting.

PropertyValueReference(s)
Chemical Formula C₉H₉F₃N₂O₃[1][2]
Molecular Weight 250.177 g/mol [1]
CAS Number 175204-36-1[1]
Melting Point 130 °C
Appearance Solid[2]
IUPAC Name This compound[1]

Note: Some physical properties, such as boiling point and density, are based on predictions and should be confirmed experimentally.

Experimental Protocols

Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (Intermediate)

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl chloroacetate (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux and maintained for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

Materials:

  • Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • The synthesized ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1.0 eq) is dissolved in ethanol.

  • Hydrazine hydrate (3.0-5.0 eq) is added to the solution.

  • The reaction mixture is stirred at reflux for 4-8 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol or water, and dried to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical two-step process, beginning with the formation of an ester intermediate followed by hydrazinolysis. This workflow is a common and effective strategy for the preparation of various acetohydrazide derivatives.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start 4-(Trifluoromethoxy)phenol + Ethyl Chloroacetate reagents1 K₂CO₃, Acetone start->reagents1 intermediate Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate reagents1->intermediate reagents2 Hydrazine Hydrate, Ethanol intermediate->reagents2 product This compound reagents2->product

Caption: Synthetic route for this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. The tabulated data serves as a quick reference for laboratory use, while the generalized experimental protocols offer a practical starting point for its synthesis and characterization. The logical workflow diagram visually outlines the synthetic strategy. It is important to note the absence of detailed, published experimental and spectral data for this specific compound, highlighting an opportunity for further research to fully characterize this potentially valuable molecule. Researchers are encouraged to perform their own analyses to confirm the provided properties and to generate comprehensive spectral data.

References

An In-depth Technical Guide to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175204-36-1

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related phenoxyacetohydrazide and trifluoromethyl-containing derivatives to infer its potential biological activities and mechanisms of action.

Core Chemical and Physical Data

A summary of the key chemical identifiers and properties for this compound is presented below.

PropertyValueSource
CAS Number 175204-36-1[1]
IUPAC Name This compound[1]
Alternate IUPAC Name 2-[4-(trifluoromethoxy)phenoxy]ethanohydrazide[1]
Molecular Formula C9H9F3N2O3[1]
Molecular Weight 250.177 g/mol [1]
SMILES NNC(=O)COC1=CC=C(OC(F)(F)F)C=C1[1]
InChIKey LBBKIDVFMPXFOD-UHFFFAOYSA-N[1]
Categories Aromatic Heterocycles, Amides, Fluorinated Intermediates, Hydrazides[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, which is a common method for preparing phenoxyacetohydrazide derivatives.[2][3]

Step 1: Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

The initial step involves the O-alkylation of 4-(trifluoromethoxy)phenol with an ethyl chloroacetate.

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry acetone

  • Ether

  • Cold water

Procedure:

  • A mixture of 4-(trifluoromethoxy)phenol (1 equivalent), ethyl chloroacetate (1.5 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed by distillation.

  • The residual mass is triturated with cold water to remove any remaining potassium carbonate.

  • The product, ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate, is extracted with ether.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester intermediate.

Materials:

  • Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added.

  • The reaction mixture is stirred at room temperature for approximately 7 hours.

  • The completion of the reaction is monitored by TLC.

  • The reaction mixture is allowed to stand overnight.

  • The resulting white precipitate of this compound is separated by filtration, washed, and dried.

  • The final product can be recrystallized from ethanol.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 4-trifluoromethoxyphenol 4-trifluoromethoxyphenol K2CO3_acetone K2CO3, Acetone Reflux 4-trifluoromethoxyphenol->K2CO3_acetone ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->K2CO3_acetone ethyl_ester Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate K2CO3_acetone->ethyl_ester ethanol_rt Ethanol Room Temperature ethyl_ester->ethanol_rt Intermediate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->ethanol_rt final_product This compound ethanol_rt->final_product

General synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory and Anti-angiogenic Potential

Phenoxyacetohydrazide derivatives have been investigated for their anti-inflammatory and anti-angiogenic properties.[2][3][4] For instance, certain morpholine-substituted phenoxyacetohydrazide derivatives have shown significant inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and vascular endothelial growth factor (VEGF).[2][3][4] A study on one such derivative, compound 6e, demonstrated an IC₅₀ value of 155 μg/mL in an in vitro human red blood cell membrane stabilization assay, indicating potent anti-inflammatory efficacy.[2][3][4]

Potential Mechanism of Action: The anti-inflammatory effects of these compounds are likely mediated through the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway. The anti-angiogenic activity may stem from the inhibition of VEGF, a critical signaling protein in the formation of new blood vessels.

Anti_Inflammatory_Angiogenic_Pathway cluster_inflammation Inflammatory Pathway cluster_angiogenesis Angiogenesis Pathway Compound This compound (Potential Inhibitor) COX_Enzymes COX-1 / COX-2 Compound->COX_Enzymes Inhibition VEGF VEGF Compound->VEGF Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation VEGFR VEGF Receptor VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis

Potential inhibitory pathways of this compound.
β-Glucuronidase Inhibition

Schiff bases derived from phenoxyacetohydrazides have demonstrated notable inhibitory activity against β-glucuronidase.[5] This enzyme is implicated in certain cancers and lysosomal storage diseases. Several synthesized phenoxyacetohydrazide Schiff base analogs showed IC₅₀ values ranging from 9.20 to 30.7 µM, which was significantly better than the standard inhibitor, D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM).[5]

Potential Structure-Activity Relationship (SAR): The inhibitory potency of these compounds appears to be influenced by the nature and position of substituents on the aromatic rings. This suggests that the trifluoromethoxy group in this compound could play a significant role in its interaction with the enzyme's active site.

Cholinesterase Inhibition

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in neurotransmission.[6] These derivatives displayed IC₅₀ values in the micromolar range for both enzymes.[6] The trifluoromethyl group is a key feature in these active compounds.

Potential Relevance: The presence of the trifluoromethoxy group in this compound suggests that it could also exhibit inhibitory activity against cholinesterases. Further screening would be necessary to confirm this.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound, based on methods used for related compounds.

In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization)

This assay assesses the ability of a compound to stabilize human red blood cell membranes when challenged with a hypotonic solution, which is an indicator of anti-inflammatory activity.

Materials:

  • Fresh whole human blood

  • Phosphate buffered saline (PBS)

  • Hypotonic saline

  • Test compound (this compound)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 10% v/v suspension of red blood cells in PBS.

  • Prepare various concentrations of the test compound and reference standard.

  • Incubate the RBC suspension with the test compound/reference standard at 37°C for 30 minutes.

  • Induce hemolysis by adding hypotonic saline and incubate at room temperature for 10 minutes.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.

  • Calculate the percentage of hemolysis inhibition.

β-Glucuronidase Inhibition Assay

This spectrophotometric assay measures the inhibition of β-glucuronidase activity.

Materials:

  • β-Glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (pH 5.0)

  • Test compound

  • Reference inhibitor (D-saccharic acid-1,4-lactone)

  • 96-well microplate reader

Procedure:

  • Pre-incubate the enzyme with various concentrations of the test compound in acetate buffer at 37°C for 30 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental_Workflow Start Start Synthesis Synthesize Compound Start->Synthesis Characterization Characterize Compound (NMR, MS, etc.) Synthesis->Characterization Bioassay_Choice Select Biological Assay Characterization->Bioassay_Choice Anti_Inflammatory Anti-inflammatory Assay (HRBC Stabilization) Bioassay_Choice->Anti_Inflammatory Inflammation Beta_Glucuronidase β-Glucuronidase Inhibition Assay Bioassay_Choice->Beta_Glucuronidase Enzyme Inhibition Data_Analysis Analyze Data (Calculate IC50) Anti_Inflammatory->Data_Analysis Beta_Glucuronidase->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

General experimental workflow for the synthesis and biological evaluation.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities. Based on the analysis of related compounds, it is a promising candidate for investigation as an anti-inflammatory, anti-angiogenic, and enzyme-inhibiting agent. The presence of the trifluoromethoxy group is of particular interest, as fluorine-containing moieties are known to enhance the metabolic stability and biological activity of drug candidates. Further in-depth studies, including in vitro and in vivo biological evaluations, are warranted to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic and Analytical Profile of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is a fluorinated aromatic compound incorporating a phenoxyacetic acid hydrazide moiety. Such structures are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates. Accurate spectroscopic characterization is a critical step in the synthesis and development of such compounds, ensuring structural integrity and purity. This guide outlines the predicted spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 9.0br s1H-NH- (Amide)
~ 7.2d2HAr-H (ortho to -O-CH₂)
~ 7.0d2HAr-H (ortho to -OCF₃)
~ 4.5s2H-O-CH₂-
~ 4.2br s2H-NH₂ (Hydrazide)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 168C=O (Amide)
~ 155Ar-C (C-O-CH₂)
~ 143Ar-C (C-OCF₃)
~ 122Ar-CH
~ 121 (q, J ≈ 257 Hz)-OCF₃
~ 116Ar-CH
~ 67-O-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadN-H Stretching (Amide and Hydrazide)
3100 - 3000MediumAromatic C-H Stretching
2980 - 2900WeakAliphatic C-H Stretching
~ 1660StrongC=O Stretching (Amide I)
~ 1600MediumN-H Bending (Amide II)
1500 - 1400Medium to StrongAromatic C=C Stretching
1250 - 1050StrongC-F Stretching (Trifluoromethoxy)
~ 1240StrongAryl-O-C Asymmetric Stretching
~ 1030StrongAryl-O-C Symmetric Stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
250.06[M]⁺ (Molecular Ion)
219.06[M - NHNH₂]⁺
177.04[M - CONHNH₂]⁺
149.03[C₇H₄F₃O]⁺
95.01[C₆H₅O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This synthesis is a two-step process starting from 4-(trifluoromethoxy)phenol.

Step 1: Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Pour the residue into cold water to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

3.2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

  • Data Acquisition: Scan a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.

Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-(Trifluoromethoxy)phenol step1 Esterification start->step1 reagent1 Ethyl Chloroacetate, K₂CO₃ reagent1->step1 intermediate Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate step1->intermediate step2 Hydrazinolysis intermediate->step2 reagent2 Hydrazine Hydrate reagent2->step2 product This compound step2->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms data Spectroscopic Data (Tables 1-4) nmr->data ftir->data ms->data

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and detailed experimental protocols for the synthesis and characterization of this compound. While experimental data for this specific molecule is not currently available in the public domain, the information presented here, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers working on the synthesis and development of novel fluorinated compounds for potential therapeutic applications. The provided workflow and protocols offer a clear path for the successful synthesis and rigorous analytical confirmation of this and similar molecules.

An In-depth Technical Guide to the NMR Spectrum of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide. Due to the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established chemical principles and spectral data of analogous structures. This document offers predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for synthesis and spectral acquisition, and visual diagrams to elucidate the compound's structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using a combination of computational algorithms and analysis of substituent effects based on empirical data from similar chemical structures. The data is presented in a structured format for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.40Singlet1H-NH-
~7.30Doublet2HAr-H (ortho to -O(CF₃))
~7.10Doublet2HAr-H (meta to -O(CF₃))
~4.50Singlet2H-O-CH₂-
~4.35Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~168.0C=O
~156.0Ar-C (para to -O(CF₃))
~143.0Ar-C (ipso to -O(CF₃))
~122.0Ar-C (meta to -O(CF₃))
~120.4 (q, J ≈ 256 Hz)-CF₃
~116.0Ar-C (ortho to -O(CF₃))
~67.0-O-CH₂-

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its NMR spectra. These protocols are based on established procedures for similar phenoxyacetic acid hydrazides.

Synthesis of this compound

This synthesis is a two-step process starting from 4-(trifluoromethoxy)phenol.

Step 1: Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

NMR Spectroscopic Analysis

A general protocol for acquiring high-quality 1D NMR spectra is provided below.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][2][3]

    • Ensure the sample is fully dissolved to form a homogeneous solution, free of particulate matter.[1]

  • ¹H NMR Spectroscopy (400 MHz) :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans.

    • Temperature : 298 K (25 °C).

  • ¹³C NMR Spectroscopy (100 MHz) :

    • Pulse Program : Standard proton-decoupled experiment.

    • Spectral Width : Approximately 220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more, depending on sample concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of the target compound and a general workflow for its synthesis and analysis.

Caption: Chemical structure of this compound.

workflow cluster_workflow Synthesis and NMR Analysis Workflow start Start: 4-(Trifluoromethoxy)phenol step1 Step 1: Esterification with Ethyl Chloroacetate start->step1 intermediate Intermediate: Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate step1->intermediate step2 Step 2: Hydrazinolysis with Hydrazine Hydrate intermediate->step2 product Product: this compound step2->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 1H and 13C NMR Data Acquisition nmr_prep->nmr_acq data_analysis Spectral Data Analysis and Interpretation nmr_acq->data_analysis

Caption: General workflow for the synthesis and NMR analysis.

References

Mass Spectrometry of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide. The content herein is designed to assist researchers in understanding its fragmentation behavior, developing analytical methods, and interpreting mass spectral data.

Compound Overview

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉F₃N₂O₃

  • Molecular Weight: 250.18 g/mol

  • CAS Number: 175204-36-1[1]

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization mass spectrometry is a hard ionization technique that provides extensive fragmentation, yielding a characteristic fingerprint of the molecule.[2] The proposed fragmentation pathway for this compound is initiated by the formation of a molecular ion (M•⁺) at m/z 250. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, primarily involving the cleavage of the ether and amide bonds.[3][4]

The major fragmentation routes are hypothesized to be:

  • α-Cleavage at the carbonyl group: This can lead to the formation of the hydrazide radical cation and a neutral ketene.

  • Cleavage of the C-O ether bond: This is a common fragmentation pathway for aromatic ethers, leading to the formation of a stable phenoxy radical or cation.[5]

  • Cleavage of the N-N bond in the hydrazide moiety.

  • Loss of the trifluoromethoxy group or fragments thereof.

A visual representation of the proposed primary fragmentation pathway is provided below.

fragmentation_pathway M M•⁺ (m/z 250) C₉H₉F₃N₂O₃ F1 m/z 191 C₈H₆F₃O₂⁺ M->F1 - •NHNH₂CO F3 m/z 73 CH₅N₂O⁺ M->F3 - •C₈H₄F₃O₂ F4 m/z 163 C₈H₆F₃O⁺ M->F4 - NH₂NHCO F2 m/z 177 C₇H₄F₃O⁺ F1->F2 - CO F5 m/z 148 C₇H₅F₃⁺ F4->F5 - CH₃

Proposed EI-MS fragmentation pathway.

Tabulated Mass Spectral Data (Hypothetical)

The following table summarizes the key ions and their proposed structures that may be observed in the electron ionization mass spectrum of this compound.

m/zProposed FormulaProposed Structure/Origin
250C₉H₉F₃N₂O₃⁺Molecular Ion (M•⁺)
191C₈H₆F₃O₂⁺[M - •NHNH₂CO]⁺
177C₇H₄F₃O⁺[M - CH₂CONHNH₂]⁺
163C₈H₆F₃O⁺[M - NH₂NHCO]⁺
148C₇H₅F₃⁺[C₈H₆F₃O - CH₃]⁺
73CH₅N₂O⁺[H₂NNHCOCH₂]⁺

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometer (GC-MS) with an electron ionization source.

4.1. Materials and Reagents

  • This compound (solid)

  • High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Inert gas for sample introduction (Helium)

  • Mass spectrometer calibration standard (e.g., perfluorotributylamine - PFTBA)

4.2. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data acquisition and processing software.

4.3. Sample Preparation

  • Prepare a stock solution of this compound by dissolving a known amount of the solid in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working solutions in the range of 1-100 µg/mL. The optimal concentration should be determined empirically.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

4.4. GC-MS Parameters

  • Injector Temperature: 250-280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: 5-10 minutes.

  • Transfer Line Temperature: 280-300 °C

4.5. Mass Spectrometer Parameters

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230-250 °C

  • Mass Range: m/z 40-500

  • Scan Speed: 2-3 scans/second

  • Solvent Delay: 2-4 minutes (to prevent filament damage from the solvent peak)

4.6. Data Acquisition and Analysis

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibrant.

  • Inject a blank solvent sample to ensure the system is clean.

  • Inject the prepared sample solution and acquire the data.

  • Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern to confirm the structure.

The general workflow for this experimental procedure is illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Ion Detection Analyze->Detect Acquire Data Acquisition Detect->Acquire Process Generate Mass Spectrum Acquire->Process Interpret Interpret Fragmentation Process->Interpret

General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pathway and experimental protocol serve as a starting point for method development and structural elucidation. It is important to note that the fragmentation pattern presented is theoretical and should be confirmed with experimental data. Researchers are encouraged to use this guide as a reference for their analytical work involving this and structurally related compounds.

References

An In-depth Technical Guide to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide, a member of the phenoxyacetohydrazide class of compounds. While a definitive crystal structure for this specific molecule is not publicly available, this document compiles essential information regarding its synthesis, physicochemical properties, and potential biological activities based on extensive data from closely related analogs. Detailed experimental protocols for synthesis and common biological assays are provided to facilitate further research and development. The guide also presents crystallographic data from analogous structures to offer insights into its expected molecular geometry and packing.

Introduction

Phenoxyacetohydrazide derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential anti-inflammatory, antimicrobial, and anticancer properties. The title compound, this compound (CAS 175204-36-1), incorporates a trifluoromethoxy group, a substituent known to enhance metabolic stability and lipophilicity, making it an attractive candidate for drug discovery programs.

This guide serves as a core technical resource, consolidating the known information on this compound and providing a framework for its synthesis and evaluation based on established methodologies for analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in biological assays.

PropertyValueSource
CAS Number 175204-36-1[1]
Molecular Formula C9H9F3N2O3[1]
Molecular Weight 250.177 g/mol [1]
IUPAC Name This compound[1]
SMILES NNC(=O)COC1=CC=C(OC(F)(F)F)C=C1[1]
InChIKey LBBKIDVFMPXFOD-UHFFFAOYSA-N[1]

Synthesis and Crystallization

While a specific protocol for this compound is not detailed in the available literature, a general and reliable two-step synthesis is widely reported for phenoxyacetohydrazide derivatives.[2][3][4]

General Synthesis of Phenoxyacetohydrazides

The synthesis typically involves a two-step process starting from the corresponding phenol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-(Trifluoromethoxy)phenol C Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate A->C K2CO3, Acetone Reflux B Ethyl chloroacetate B->C E This compound C->E Ethanol Stir at RT D Hydrazine hydrate D->E

General two-step synthesis of phenoxyacetohydrazide derivatives.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • To a solution of 4-(trifluoromethoxy)phenol (0.05 mol) in dry acetone (40 mL), add anhydrous potassium carbonate (0.075 mol).

  • To this mixture, add ethyl chloroacetate (0.075 mol).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the solvent by distillation.

  • Triturate the residue with cold water to remove potassium carbonate and extract the product with diethyl ether (3 x 30 mL).[2][4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (0.03 mol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.045 mol) to the solution.

  • Stir the reaction mixture at room temperature for 7 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate 2:1).

  • Allow the mixture to stand overnight, during which a white precipitate should form.[2][4]

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to obtain pure this compound.[2][4]

Crystal Structure Analysis (Based on Analogs)

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. However, the analysis of closely related structures provides valuable insights into the expected molecular conformation and crystal packing.

The crystal structure of 2-(4-chlorophenoxy)acetohydrazide reveals a monoclinic crystal system.[5] Similarly, hydrazones derived from 2-(4-nitrophenoxy)acetohydrazide also crystallize in a monoclinic system.[6] It is therefore highly probable that this compound would adopt a similar crystal system. The molecule is expected to consist of two planar fragments: the trifluoromethoxyphenyl ring and the acetohydrazide group, with a dihedral angle between them.[5] Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing.[5]

Parameter2-(4-chlorophenoxy)acetohydrazide[5](4-nitrophenoxy)acetic acid [1-(3,4-dihydroxyphenyl)methylidene]hydrazide[6]
Formula C8H9ClN2O2C15H13N3O6
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/n
a (Å) 6.444(1)8.306(1)
b (Å) 4.011(1)12.220(1)
c (Å) 35.369(4)14.853(2)
β (º) 91.89(1)104.899(1)
Volume (ų) 913.7(3)1456.8(3)
Z 44

Potential Biological Activities and Mechanisms of Action

Phenoxyacetohydrazide derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may also possess therapeutic potential.

  • Anti-inflammatory and Anti-angiogenic Activity: Some phenoxyacetohydrazide derivatives have shown potent anti-inflammatory and anti-angiogenic properties.[2][7] The mechanism may involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF).[2][7]

  • Antimicrobial Activity: Hydrazide-containing compounds are known for their antimicrobial effects. The proposed mechanism often involves the inhibition of essential enzymes in microbial metabolic pathways.

  • Anticancer Activity: The hydrazone moiety, which can be readily formed from the acetohydrazide, is a pharmacophore in some anticancer agents. The cytotoxic effects are often evaluated using assays like the MTT assay on various cancer cell lines.[3]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium and add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Determine IC50 value read->end

Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line(s) of interest

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Human Red Blood Cell (HRBC) Membrane Stabilization

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.[2]

Materials:

  • Fresh whole human blood

  • Phosphate buffer, hypotonic saline, isotonic saline

  • Test compound

  • Reference drug (e.g., Indomethacin)

Procedure:

  • HRBC Suspension Preparation: Prepare a 10% cell suspension from fresh blood in isotonic saline.[2]

  • Compound Preparation: Dissolve the test compound in DMSO to prepare solutions at various concentrations.[2]

  • Assay Mixture: For each concentration, mix phosphate buffer, hypotonic saline, and the HRBC suspension.[2]

  • Incubation: Incubate the samples at 37°C for 30 minutes.[2]

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.[2]

  • Spectrophotometric Measurement: Measure the hemoglobin content in the supernatant at 560 nm.[2]

  • Calculation: Determine the percentage of membrane stabilization compared to the control.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. Although its crystal structure remains to be elucidated, the synthetic routes are well-established through analogous compounds. The data presented in this guide, including detailed experimental protocols and comparative structural information, provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related phenoxyacetohydrazide derivatives. Future work should prioritize the single-crystal X-ray diffraction of the title compound to definitively establish its three-dimensional structure and further inform structure-activity relationship studies.

References

An In-depth Technical Guide to the Solubility of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide and Related Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aromatic hydrazides, with a focus on 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents representative data from a study on structurally similar hydrazone compounds. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a discussion of the key factors influencing the solubility of such compounds in organic solvents.

Introduction

This compound is an aromatic hydrazide derivative. The trifluoromethoxy group and the phenoxy acetohydrazide moiety confer specific physicochemical properties that influence its behavior in various solvents. Understanding the solubility of this and related compounds is crucial for various applications in drug discovery and development, including formulation design, pharmacokinetic studies, and chemical synthesis.

Representative Solubility Data of Structurally Related Hydrazones

Table 1: Solubility of Various Hydrazone Derivatives in Selected Solvents

Compound IDWater (mol/L)1-Octanol (mol/L)Hexane (mol/L)
9PH22-43.04·10⁻⁴7.64·10⁻¹6.81·10⁻³
10 PH22-61.10·10⁻⁵2.45·10⁻¹2.50·10⁻³
11 PH22-155.82·10⁻⁴4.86·10⁻¹2.09·10⁻²
12 PH22-253.26·10⁻⁴6.42·10⁻¹7.49·10⁻²
13 PH22-342.34·10⁻³4.77·10⁻¹3.58·10⁻³
14 PH22-451.27·10⁻⁵1.28·10⁻¹3.90·10⁻³
15 PH22-462.66·10⁻⁴1.27·10⁻¹1.94·10⁻²
17 PH22-531.72·10⁻³7.98·10⁻¹4.78·10⁻²
19 PH22-491.17·10⁻⁵2.32·10⁻¹4.63·10⁻³

Data extracted from a study on the solubility of 20 hydrazones. The compound IDs are as designated in the original research.[1]

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[2]

3.1. Materials and Apparatus

  • Solute: this compound (or other compound of interest)

  • Solvents: A range of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer).

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of the solute in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.

  • Calculation of Solubility: Calculate the solubility of the compound in the specific solvent by back-calculating from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

3.3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Sample Analysis A Add excess solid solute to a known volume of solvent B Seal the vial A->B C Agitate at constant temperature for 24-72 hours B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Withdraw and filter supernatant E->F G Dilute the filtered sample F->G H Analyze concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I

Caption: Workflow for solubility determination using the isothermal saturation method.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound and related aromatic hydrazides in organic solvents is governed by several factors:

  • Polarity of the Solute and Solvent: The principle of "like dissolves like" is fundamental. The presence of polar functional groups such as the hydrazide (-CONHNH2) and the ether linkage (-O-) in the target molecule suggests that it will exhibit higher solubility in polar solvents (e.g., alcohols, acetone) compared to non-polar solvents (e.g., hexane). The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing and can influence the overall molecular polarity.

  • Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (N-H) and acceptors (C=O, N). Solvents that can participate in hydrogen bonding (protic solvents like alcohols or aprotic polar solvents like DMSO) are likely to be effective at solvating the molecule and increasing its solubility.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. Compounds with high melting points often have high crystal lattice energies, which can lead to lower solubility.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice and solvate the molecules.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding and determining its solubility in organic solvents. By utilizing the provided experimental protocol and considering the factors that influence solubility, researchers can effectively characterize this compound for their specific applications. The representative data for structurally similar hydrazones offers valuable comparative insights into the expected solubility behavior of this class of molecules.

References

An In-depth Technical Guide to the Stability and Storage of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle.

Stability and Storage

The stability of this compound is paramount for its effective use in research and development. While specific stability data for this compound is not extensively published, recommendations can be derived from the general properties of hydrazide derivatives and compounds containing a trifluoromethoxy-phenoxy moiety.

General Storage Recommendations:

Based on safety data for structurally related compounds, the following storage conditions are recommended to maintain the integrity of this compound:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to minimize the potential for thermal degradation.

  • Light: Protect from light. Photodegradation can be a concern for aromatic compounds.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to prevent oxidative degradation.

  • Container: Keep in a tightly sealed container to prevent moisture ingress, which could lead to hydrolysis.

  • Incompatibilities: Avoid contact with strong oxidizing agents, as they can react with the hydrazide functional group.

Predicted Physicochemical Properties:

While experimental data is limited, the following table summarizes the predicted physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₉F₃N₂O₃[1]
Molecular Weight250.18 g/mol [1]
AppearanceSolid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in organic solvents (predicted)-

Experimental Protocols

To ensure the stability of this compound for its intended application, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.

2.1.1 General Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2.1.2 Hydrolytic Degradation:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 1N HCl before analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 60°C for 24 hours.

2.1.3 Oxidative Degradation:

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

2.1.4 Thermal Degradation:

Expose the solid compound to a dry heat of 105°C for 24 hours. Dissolve the stressed sample in a suitable solvent for analysis.

2.1.5 Photolytic Degradation:

Expose the solid compound and a solution of the compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis: The amide bond of the acetohydrazide moiety is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-(trifluoromethoxy)phenoxyacetic acid and hydrazine.

  • Oxidation: The hydrazide group can be oxidized, potentially leading to the formation of diimide or other oxidized species.

  • Photodegradation: The aromatic ring and the trifluoromethoxy group may undergo photolytic cleavage or rearrangement upon exposure to UV light.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Solid and 1 mg/mL Solution) acid Acidic Hydrolysis (1N HCl, 60°C) start->acid base Basic Hydrolysis (1N NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Degradant Identification hplc->ms

Caption: Workflow for forced degradation studies.

Hypothetical Signaling Pathway Interaction

While no specific signaling pathway has been definitively elucidated for this compound, compounds with similar structural motifs, such as phenoxyacetic acid derivatives, have been investigated for their potential to modulate inflammatory pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation. The trifluoromethoxy group can enhance metabolic stability and cell permeability, potentially influencing the interaction of the molecule with upstream components of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Compound This compound (Hypothesized) Compound->IKK Inhibition? IkB_NFkB->NFkB

Caption: Hypothetical modulation of the NF-κB pathway.

References

Methodological & Application

Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the Williamson ether synthesis to form an ester, followed by hydrazinolysis to yield the final product.

Physicochemical Data

A summary of the key compounds involved in this synthesis is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
4-(Trifluoromethoxy)phenol828-27-3C₇H₅F₃O₂178.11Liquid
Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate710328-15-7C₁₁H₁₁F₃O₄264.20Not specified
Hydrazine Hydrate7803-57-8H₆N₂O50.06Liquid
This compound175204-36-1C₉H₉F₃N₂O₃250.18Solid

Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the intermediate ester and its subsequent conversion to the target hydrazide.

Step 1: Synthesis of Ethyl 2-[4-(Trifluoromethoxy)phenoxy]acetate

This step involves the reaction of 4-(trifluoromethoxy)phenol with ethyl chloroacetate in the presence of a base.

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a stir bar, add 4-(trifluoromethoxy)phenol (1.0 eq).

  • Add anhydrous acetone to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture.

  • Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate.

Step 2: Synthesis of this compound

This step involves the conversion of the synthesized ester to the corresponding hydrazide using hydrazine hydrate.

Materials:

  • Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • Ethanol

  • Hydrazine hydrate (80% solution in water)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve the ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_reagents1 Reagents cluster_step2 Step 2: Hydrazinolysis cluster_reagents2 Reagents A 4-(Trifluoromethoxy)phenol C Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate A->C B Ethyl Chloroacetate B->C D Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate R1 K₂CO₃, Acetone R1->C E This compound D->E R2 Hydrazine Hydrate, Ethanol R2->E

Caption: Synthetic route to this compound.

Signaling Pathway Analogy for Synthesis Logic

Synthesis_Logic Start Starting Materials Step1 Esterification (Williamson Ether Synthesis) Start->Step1 Intermediate Intermediate Ester (Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate) Step1->Intermediate Step2 Hydrazinolysis Intermediate->Step2 Product Final Product (this compound) Step2->Product

Caption: Logical flow of the two-step synthesis protocol.

References

Application Notes and Protocols for High-Throughput Screening of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide and its derivatives represent a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of acetohydrazide compound libraries to identify and characterize their potential therapeutic effects. The protocols outlined below cover key assays for evaluating cytotoxic, enzyme inhibitory, and antimicrobial activities, which are common starting points for the development of novel therapeutic agents.

General Workflow for High-Throughput Screening

A typical HTS campaign for acetohydrazide compounds involves several stages, from primary screening of a large compound library to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Assays Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Single Concentration Hit Identification Hit Identification Primary Assay->Hit Identification Activity Threshold Dose-Response Dose-Response Hit Identification->Dose-Response Confirmed Hits IC50/EC50 Determination IC50/EC50 Determination Dose-Response->IC50/EC50 Determination Mechanism of Action Mechanism of Action IC50/EC50 Determination->Mechanism of Action Selectivity Selectivity IC50/EC50 Determination->Selectivity Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Selectivity->Lead Optimization

Caption: General high-throughput screening workflow.

I. Cell-Based High-Throughput Screening Assays

Cell-based assays are crucial for assessing the cytotoxic effects of acetohydrazide compounds and identifying potential anti-cancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the viability of cancer cell lines after treatment with acetohydrazide derivatives.[1]

Experimental Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, SW620, PC-3, NCI-H23) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the acetohydrazide compounds in culture medium. A typical concentration range for primary screening is a single high concentration (e.g., 10 µM), while for secondary screening, a dose-response curve is generated (e.g., 0.01 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • For dose-response experiments, determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.

Data Presentation:

Compound IDCell LineIC₅₀ (µM)
Acetohydrazide Derivative 1HeLa1.3
Acetohydrazide Derivative 2SW6205.8
Acetohydrazide Derivative 3PC-32.1
Acetohydrazide Derivative 4NCI-H237.5
Doxorubicin (Positive Control)HeLa0.2
Caspase-3 Activation Assay

This assay identifies compounds that induce apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Experimental Protocol:

  • Cell Treatment:

    • Seed human lymphoma cells (e.g., U937) in 96-well plates.

    • Treat cells with acetohydrazide compounds at various concentrations for a predetermined time (e.g., 24 hours).

  • Caspase-3 Activity Measurement:

    • Lyse the cells and add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the fold increase in caspase-3 activity compared to untreated control cells.

Data Presentation:

Compound IDConcentration (µM)Caspase-3 Activation (Fold Increase)
Acetohydrazide Derivative 5105.0
PAC-1 (Positive Control)103.5
Untreated Control-1.0

Apoptosis Signaling Pathway:

Acetohydrazide compounds may induce apoptosis through either the intrinsic or extrinsic pathway, both of which converge on the activation of executioner caspases like caspase-3.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.[2][3][4]

II. Biochemical High-Throughput Screening Assays

Biochemical assays are used to screen for acetohydrazide compounds that inhibit specific enzymes.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.[1]

Experimental Protocol:

  • Plate Coating:

    • Coat a 96-well plate with a substrate for the kinase (e.g., poly(Glu, Tyr) peptide).

  • Kinase Reaction:

    • Add VEGFR-2 enzyme, ATP, and the test compounds at various concentrations to the wells.

    • Incubate for a specified time at a controlled temperature to allow the phosphorylation reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

    • Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition of VEGFR-2 kinase activity.

    • Determine the IC₅₀ values for active compounds.

Data Presentation:

Compound IDVEGFR-2 Kinase IC₅₀ (µM)
Acetohydrazide Derivative 60.5
Acetohydrazide Derivative 71.2
Sunitinib (Positive Control)0.05

VEGFR-2 Signaling Pathway:

Inhibition of VEGFR-2 blocks downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS Migration Migration PLCγ->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway.[5][6][7]

β-Glucuronidase Inhibition Assay

This assay screens for inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and drug toxicities.[8]

Experimental Protocol:

  • Reaction Mixture:

    • In a 96-well plate, add β-glucuronidase enzyme solution to wells containing various concentrations of the acetohydrazide compounds.

    • Include a positive control (e.g., D-saccharic acid 1,4-lactone).

  • Substrate Addition:

    • Add the substrate, p-nitrophenyl-β-D-glucuronide, to initiate the reaction.

  • Incubation and Measurement:

    • Incubate at 37°C.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction and the percent inhibition for each compound concentration.

    • Determine the IC₅₀ values for active compounds.

Data Presentation:

Compound IDβ-Glucuronidase IC₅₀ (µM)
Phenoxyacetohydrazide Schiff Base 19.20
Phenoxyacetohydrazide Schiff Base 215.5
D-saccharic acid 1,4-lactone (Positive Control)45.8

III. Antimicrobial High-Throughput Screening Assays

These assays are designed to identify acetohydrazide compounds with antibacterial or antifungal activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[2]

Experimental Protocol:

  • Compound Dilution:

    • Prepare a stock solution of the acetohydrazide compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation:

Compound IDMicrobial StrainMIC (µg/mL)
Hydrazide Derivative 1Candida albicans64
Hydrazide Derivative 2Candida albicans5.6
Hydrazide Derivative 3Candida albicans0.05

Conclusion

The high-throughput screening assays and protocols detailed in this document provide a robust framework for the initial identification and characterization of biologically active acetohydrazide compounds. By employing these methods, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development into novel therapeutics for a variety of diseases.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing enzyme inhibition assays for the compound 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide. Based on the chemical structure, which features a phenoxyacetohydrazide core and a trifluoromethoxy substitution, this document outlines protocols for screening against potential enzyme targets including β-glucuronidase, urease, and cholinesterases.

Introduction

This compound is a synthetic compound with potential for biological activity. The hydrazide functional group is a common motif in various enzyme inhibitors. While specific enzyme targets for this compound are not extensively documented in publicly available literature, structural similarities to known inhibitors suggest it may target enzymes such as β-glucuronidase, urease, and esterases, including acetylcholinesterase. These application notes provide detailed protocols to screen for and characterize the inhibitory activity of this compound against these potential targets.

Potential Enzyme Targets and Biological Relevance

  • β-Glucuronidase: This enzyme is involved in the metabolism of various endogenous and exogenous compounds through the cleavage of glucuronic acid. Elevated β-glucuronidase activity is associated with certain cancers and inflammatory conditions, making it a relevant target for therapeutic intervention.

  • Urease: A key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori, urease catalyzes the hydrolysis of urea to ammonia, which helps the bacteria survive in the acidic environment of the stomach. Inhibition of urease is a promising strategy for treating these infections.

  • Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): These enzymes are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of acetylcholinesterase is a primary therapeutic approach for Alzheimer's disease.

Data Presentation

As of the latest literature search, specific quantitative data (e.g., IC50 values) for the inhibition of β-glucuronidase, urease, or cholinesterases by this compound is not available. The following table is provided as a template for researchers to populate with their experimental findings.

Target EnzymeSubstrateInhibitor Concentration Range (µM)IC50 (µM)Type of Inhibition
β-Glucuronidasep-Nitrophenyl-β-D-glucuronideUser-definedTo be determinedTo be determined
UreaseUreaUser-definedTo be determinedTo be determined
AcetylcholinesteraseAcetylthiocholineUser-definedTo be determinedTo be determined

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol is adapted for a 96-well plate format for colorimetric determination of β-glucuronidase activity.

Materials:

  • β-Glucuronidase (from a suitable source, e.g., bovine liver)

  • p-Nitrophenyl-β-D-glucuronide (substrate)

  • This compound (test compound)

  • D-Saccharic acid 1,4-lactone (positive control inhibitor)

  • Acetate buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compound and positive control in acetate buffer.

    • Prepare the substrate solution (e.g., 1 mM) in acetate buffer.

    • Prepare the enzyme solution in acetate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 20 µL of test compound dilution (or buffer for control, and positive control dilution).

      • 20 µL of β-glucuronidase solution.

    • Mix gently and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Beta_Glucuronidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-Well Plate (Add Inhibitor/Control) prep_reagents->prep_plate add_enzyme Add β-Glucuronidase prep_plate->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate add_substrate Add Substrate (p-Nitrophenyl-β-D-glucuronide) pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Add Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_ic50 Calculate % Inhibition & IC50 read_absorbance->calc_ic50

Caption: Workflow for β-Glucuronidase Inhibition Assay.

Urease Inhibition Assay (Berthelot Method)

This protocol describes a colorimetric assay to measure urease activity by quantifying ammonia production.

Materials:

  • Jack bean urease

  • Urea

  • This compound (test compound)

  • Thiourea (positive control inhibitor)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare a solution of urease in phosphate buffer.

    • Prepare a urea solution in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 10 µL of test compound dilution (or buffer for control, and positive control dilution).

      • 10 µL of urease solution.

    • Mix and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of urea solution.

    • Incubate at 37°C for 30 minutes.

    • Add 40 µL of phenol reagent to each well.

    • Add 40 µL of alkali reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the β-glucuronidase assay.

    • Determine the IC50 value from the dose-response curve.

Urease_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-Well Plate (Add Inhibitor/Control) prep_reagents->prep_plate add_enzyme Add Urease prep_plate->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add Substrate (Urea) pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate add_reagents Add Phenol & Alkali Reagents (Berthelot) incubate->add_reagents color_dev Incubate for Color Development (37°C, 10 min) add_reagents->color_dev read_absorbance Read Absorbance (625 nm) color_dev->read_absorbance calc_ic50 Calculate % Inhibition & IC50 read_absorbance->calc_ic50

Caption: Workflow for Urease Inhibition Assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol utilizes a colorimetric method to determine AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control inhibitor)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 140 µL of phosphate buffer.

      • 20 µL of test compound dilution (or buffer for control, and positive control dilution).

      • 20 µL of DTNB solution.

    • Add 10 µL of AChE solution to all wells except the blank.

    • Mix and pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm kinetically for 5 minutes (reading every minute).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100

    • Determine the IC50 value from the dose-response curve.

AChE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) prep_plate Prepare 96-Well Plate (Add Buffer, Inhibitor, DTNB) prep_reagents->prep_plate add_enzyme Add AChE prep_plate->add_enzyme pre_incubate Pre-incubate (25°C, 10 min) add_enzyme->pre_incubate add_substrate Add Substrate (ATCI) pre_incubate->add_substrate read_absorbance Read Absorbance (Kinetic) (412 nm, 5 min) add_substrate->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate calc_ic50 Calculate % Inhibition & IC50 calc_rate->calc_ic50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Signaling Pathway Diagrams

Beta_Glucuronidase_Pathway cluster_glucuronidation Detoxification (Liver) cluster_deconjugation Re-activation (e.g., in Tumors/Inflamed Tissue) Xenobiotic Xenobiotic / Drug UGT UDP-Glucuronosyltransferase (UGT) Xenobiotic->UGT + UDPGA Glucuronide Inactive Glucuronide UGT->Glucuronide Beta_Gluc β-Glucuronidase Glucuronide->Beta_Gluc Active_Metabolite Active/Toxic Metabolite Beta_Gluc->Active_Metabolite Cellular_Effect Cellular Effects (e.g., Proliferation, Inflammation) Active_Metabolite->Cellular_Effect Inhibitor This compound Inhibitor->Beta_Gluc Inhibition

Caption: Role of β-Glucuronidase in Xenobiotic Metabolism.

Urease_Pathway cluster_bacterial_survival Bacterial Pathogenesis (e.g., H. pylori) Urea Urea (in stomach) Urease Urease Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia pH_increase Increased pH Ammonia->pH_increase Survival Bacterial Survival & Colonization pH_increase->Survival Inhibitor This compound Inhibitor->Urease Inhibition

Caption: Role of Urease in Bacterial Pathogenesis.

AChE_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Free ACh ACh_receptor->Postsynaptic Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase in Synaptic Transmission.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of novel Schiff bases derived from the condensation reaction of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide with various aromatic aldehydes. Schiff bases are a prominent class of organic compounds characterized by the presence of an azomethine (-C=N-) group and are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This protocol outlines the synthesis of the starting hydrazide, the subsequent Schiff base formation, purification, and characterization techniques.

Introduction

Schiff bases, formed by the reaction of a primary amine with an aldehyde or a ketone, are versatile ligands that can form stable complexes with metal ions and exhibit a wide array of biological activities. The synthesis of Schiff bases from hydrazides is a well-established method, yielding hydrazone derivatives. The incorporation of the 4-(trifluoromethoxy)phenoxy moiety is of particular interest in drug design due to its lipophilic nature and its potential to enhance biological activity. This protocol offers a general yet detailed procedure for the synthesis of a library of Schiff bases from this compound, which can be screened for various pharmacological activities.

Experimental Protocols

I. Synthesis of this compound (Starting Material)

The precursor, this compound, is synthesized from the corresponding ester, ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate, through hydrazinolysis.

Materials:

  • Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.[1]

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[1]

  • The resulting this compound can be used in the next step, with or without further purification by recrystallization from ethanol, depending on its purity.

II. General Protocol for the Synthesis of Schiff Bases

This protocol details the condensation reaction between this compound and a variety of substituted and unsubstituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Methanol[2][3]

  • Glacial acetic acid (catalyst)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound and the selected aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1][4]

  • Reflux the reaction mixture for 3-6 hours. The reaction time may vary depending on the reactivity of the aldehyde.[2][3]

  • Monitor the formation of the product by TLC.

  • A solid precipitate of the Schiff base will typically form upon completion of the reaction.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.[1]

  • Dry the purified Schiff base in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Characterization

The synthesized Schiff bases should be characterized using standard spectroscopic methods to confirm their chemical structure.[2][5]

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine group (C=N) and the absence of the starting C=O and N-H (from hydrazide) stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The proton NMR should show a characteristic singlet for the azomethine proton (-N=CH-).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Data Presentation

The quantitative data for the synthesized Schiff bases should be summarized for clear comparison.

Compound IDAromatic Aldehyde SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)¹H NMR (δ, ppm) Azomethine Proton (-N=CH-)
SB-1 HC₁₆H₁₂F₃N₂O₃353.28
SB-2 4-ClC₁₆H₁₁ClF₃N₂O₃387.72
SB-3 4-NO₂C₁₆H₁₁F₃N₃O₅398.28
SB-4 4-OHC₁₆H₁₂F₃N₂O₄369.28
SB-5 4-OCH₃C₁₇H₁₄F₃N₂O₄383.30

Visualizations

Experimental Workflow

Schiff_Base_Synthesis cluster_start Starting Materials Preparation cluster_reaction1 Hydrazide Synthesis cluster_reaction2 Schiff Base Synthesis cluster_purification Purification & Characterization Ester Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate Reaction1 Reflux in Ethanol (4-6 hours) Ester->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Hydrazide This compound Reaction1->Hydrazide Reaction2 Reflux in Ethanol with Acetic Acid (3-6 hours) Hydrazide->Reaction2 Aldehyde Aromatic Aldehyde Aldehyde->Reaction2 SchiffBase Schiff Base Product Reaction2->SchiffBase Purification Filtration & Washing SchiffBase->Purification Recrystallization Recrystallization Purification->Recrystallization Characterization IR, NMR, Mass Spec Recrystallization->Characterization

Caption: Workflow for the synthesis of Schiff bases.

General Reaction Scheme

Caption: General reaction scheme for Schiff base formation.

References

Application of Trifluoromethoxylated Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into drug candidates has become a valuable strategy in medicinal chemistry for optimizing various pharmacodynamic and pharmacokinetic properties. This functional group often imparts unique physicochemical characteristics that can lead to improved metabolic stability, enhanced membrane permeability, and better overall in vivo performance compared to non-fluorinated or methoxy-substituted analogs.[1][2][3] This document provides detailed application notes, experimental protocols, and visual representations of key concepts related to the use of trifluoromethoxylated compounds in drug discovery.

Application Notes

The trifluoromethoxy group is a privileged structural motif in modern drug design due to its distinct electronic and steric properties.[1][3] It is significantly more lipophilic and electron-withdrawing than a methoxy group, which can profoundly influence a molecule's interaction with biological targets and its metabolic fate.[1][3]

Key advantages of incorporating a trifluoromethoxy group include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and reduced clearance of the drug candidate.[1][2]

  • Increased Lipophilicity: The trifluoromethoxy group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[1][3] This property is crucial for drugs targeting the central nervous system.

  • Modulation of Physicochemical Properties: The introduction of an -OCF3 group can alter a molecule's pKa, conformation, and dipole moment, potentially leading to improved target binding affinity and selectivity.[1]

  • Improved Pharmacokinetic Profile: The combination of enhanced metabolic stability and modulated lipophilicity often results in a more favorable overall pharmacokinetic profile, including improved oral bioavailability.[1][2]

A notable example of a successful drug featuring a trifluoromethoxy group is Riluzole , which is used to treat amyotrophic lateral sclerosis (ALS). Its mechanism of action is believed to involve the inhibition of glutamate release and the blockade of voltage-gated sodium channels.

Data Presentation

The following table provides a quantitative comparison of the inhibitory activity of trifluoromethoxy-substituted compounds against their methoxy and trifluoromethyl analogs, highlighting the impact of these substituents on biological activity. The data is from a structure-activity relationship (SAR) study of p97 inhibitors, a target for cancer therapy.[4]

Compound AnalogueSubstituentIC50 (µM)[4]
1 5-OCH3> 30
2 5-OCF34.6 ± 0.3
3 5-CF34.5 ± 0.2

Experimental Protocols

Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

This protocol describes a general method for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks in medicinal chemistry.

Materials:

  • Substituted N-hydroxyacetamido)benzoate

  • Togni reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium carbonate (Cs2CO3)

  • Chloroform (CHCl3)

  • Nitromethane (CH3NO2)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • O-Trifluoromethylation:

    • To an oven-dried round-bottom flask, add the substituted N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (0.1 equiv).

    • Add chloroform as the solvent and stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC.

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-(trifluoromethoxy)acetamido intermediate.

  • Thermally Induced OCF3-Migration:

    • Dissolve the purified intermediate in nitromethane in a round-bottom flask.

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound (trifluoromethoxylated and non-fluorinated analog)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • The in vitro half-life (t1/2) can be calculated from the slope of the linear regression.

Visualizations

Signaling Pathway of Riluzole

The following diagram illustrates the proposed signaling pathway of Riluzole, a trifluoromethoxylated drug. Riluzole is known to inhibit glutamate release and block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Na_Channel_Pre Voltage-Gated Na+ Channel Na_Channel_Pre->Glutamate_Vesicle Triggers Release Glutamate_Receptor Glutamate Receptor Na_Channel_Post Voltage-Gated Na+ Channel Glutamate_Receptor->Na_Channel_Post Activates Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity Na_Channel_Post->Excitotoxicity Riluzole Riluzole Riluzole->Glutamate_Vesicle Inhibits Release Riluzole->Na_Channel_Pre Inhibits Glutamate->Glutamate_Receptor HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Lead Optimization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., FLIPR Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Patch Clamp) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization Candidate_Selection Drug Candidate Lead_Optimization->Candidate_Selection Drug_Discovery_Pipeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA/BLA Submission Phase_III->NDA FDA_Review FDA Review NDA->FDA_Review Market Market Launch FDA_Review->Market

References

Application Notes and Protocols for Cell-Based Assays Involving 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide and its derivatives represent a class of compounds with significant potential in pharmaceutical and agrochemical research. While specific data for this exact molecule is emerging, the broader family of phenoxyacetic acid hydrazides has demonstrated a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides detailed protocols for cell-based assays relevant to the preliminary screening and characterization of this compound, drawing upon established methodologies for structurally related compounds. The provided protocols and data are intended as a guide for researchers to design and implement their own investigations into the biological effects of this compound.

Potential Signaling Pathways

Based on the activities of related phenoxyacetic acid hydrazide derivatives, this compound could potentially modulate key cellular signaling pathways involved in apoptosis and cell proliferation. For instance, studies on similar compounds have shown induction of apoptosis in cancer cell lines. A plausible mechanism could involve the activation of intrinsic apoptotic pathways.

Compound This compound Target Cellular Target (e.g., Mitochondrial Protein) Compound->Target Binds to/Modulates Bax Bax/Bak Activation Target->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to evaluate the cytotoxic and cell cycle effects of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Reduction Assay)

This assay assesses cell viability by measuring the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed Cells in 96-well Plate B Treat with Compound A->B C Add Resazurin and Incubate B->C D Measure Fluorescence C->D A Seed and Treat Cells (e.g., 12-well plate) B Harvest and Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide and RNase B->C D Analyze by Flow Cytometry C->D

Application Notes and Protocols for In Vitro Testing of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide scaffold is a key pharmacophore in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.

These application notes provide a summary of in vitro testing methodologies and data for compounds structurally related to this compound. The protocols and data presented are compiled from various studies on phenoxyacetohydrazide and acetohydrazide-hydrazone derivatives and are intended to serve as a guide for the evaluation of new analogues.

Data Presentation: Biological Activities

The following tables summarize the in vitro biological activities of various phenoxyacetohydrazide and acetohydrazide-hydrazone derivatives, which can be used as a reference for screening new compounds containing the this compound core.

Table 1: β-Glucuronidase Inhibition by Phenoxyacetohydrazide Schiff Bases [1]

Compound IDStructure/SubstituentIC₅₀ (µM) ± SEM
1 2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide9.20 ± 0.32
5 2-(4-Chloro-2-methylphenoxy)-N'-[(4-nitrophenyl)methylidene]acetohydrazide9.47 ± 0.16
7 2-(4-Chloro-2-methylphenoxy)-N'-[-(4-chlorophenyl)methylidene]acetohydrazide14.7 ± 0.19
15 2-(4-Chloro-2-methylphenoxy)-N'-[-(2,3-dihydroxyphenyl)methylidene]acetohydrazide12.0 ± 0.16
21 2-(4-Chloro-2-methylphenoxy)-N'-[(2-hydroxyphenyl)methylidene]acetohydrazide13.7 ± 0.40
Standard D-Saccharic acid 1,4-lactone48.4 ± 1.25

Table 2: Antibacterial Activity of Quinoline Acetohydrazide-Hydrazone Derivatives against S. aureus [2]

Compound IDR-Group SubstituentS. aureus DNA Gyrase A IC₅₀ (mg/mL)
9m 2,4-difluoro0.14
9n 3,4-difluoro0.19

Table 3: Cholinesterase Inhibition by 4-(Trifluoromethyl)benzohydrazide Derivatives [3]

Compound IDStructure/SubstituentAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
2l 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide46.819.1
2o 2-Bromobenzaldehyde derivative78.569.3
2p 3-(Trifluoromethyl)benzaldehyde derivative65.258.7
3c Cyclohexanone derivative137.7120.5

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from common practices in the evaluation of hydrazide derivatives.[4]

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 colon carcinoma cells) in 96-well plates at a density of 5,000-10,000 cells per well.[4][5]

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for an additional 48-72 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

In Vitro β-Glucuronidase Inhibition Assay

This assay is used to screen for inhibitors of the β-glucuronidase enzyme.[1]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution (in DMSO), and 5 µL of β-glucuronidase enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the substrate, p-nitrophenyl-β-D-glucuronide.

  • Incubation: Incubate the plate at 37°C for 40 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • IC₅₀ Calculation: D-saccharic acid 1,4-lactone is used as the standard inhibitor. Calculate the percent inhibition and determine the IC₅₀ values from dose-response curves.[1]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]

  • Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.[4]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Pathways

The following diagrams illustrate generalized workflows and a potential mechanism of action relevant to the testing of acetohydrazide derivatives.

G cluster_synthesis Compound Synthesis cluster_testing In Vitro Screening cluster_analysis Data Analysis start 2-[4-(Trifluoromethoxy) phenoxy]acetohydrazide product Hydrazone Derivative start->product Condensation aldehyde Aromatic/Heterocyclic Aldehyde aldehyde->product antimicrobial Antimicrobial Assays (e.g., MIC) product->antimicrobial anticancer Anticancer Assays (e.g., MTT) product->anticancer enzyme Enzyme Inhibition (e.g., β-Glucuronidase) product->enzyme data Determine IC50 / MIC antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for synthesis and in vitro screening.

G cluster_cell Bacterial Cell DNA Supercoiled DNA Gyrase DNA Gyrase (GyrA, GyrB) DNA->Gyrase Binds RelaxedDNA Relaxed DNA (Replication Forks) Gyrase->RelaxedDNA Catalyzes Replication DNA Replication & Transcription RelaxedDNA->Replication Death Cell Death Replication->Death Blocked Compound Acetohydrazide Derivative Compound->Gyrase Inhibits

Caption: Proposed mechanism for DNA gyrase inhibition.

G cluster_cell Cancer Cell Compound Hydrazone Derivative ROS Increased ROS Production Compound->ROS CellCycle Cell Cycle Arrest (G1/S or G2/M) Compound->CellCycle Induces Bax Pro-apoptotic (e.g., Bax, Caspases) ROS->Bax Upregulates Bcl2 Anti-apoptotic (e.g., Bcl-2) ROS->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Generalized pathway for anticancer activity.

References

Application Notes and Protocols for Testing Phenoxyacetohydrazide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for evaluating the therapeutic efficacy of phenoxyacetohydrazide and its derivatives. The protocols detailed below cover anti-inflammatory, anticonvulsant, anti-angiogenic, and antimicrobial activities, offering a framework for preclinical assessment.

Anti-inflammatory Activity

Phenoxyacetohydrazide derivatives have shown potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[1][2] The carrageenan-induced paw edema model is a standard and reliable method for assessing the in vivo anti-inflammatory efficacy of novel compounds.

Data Presentation: Anti-inflammatory Efficacy
Compound/TreatmentDoseAnimal ModelPaw Edema Inhibition (%)Cytokine InhibitionReference
Compound 6e25 mg/kgRatStatistically significant reduction-[1]
Indomethacin (Control)10 mg/kgRatSignificant inhibition-[1]
Ellagic Acid (Example)1-30 mg/kgRatDose-dependentTNF-α: 40-17%IL-1β: 68-36%[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methodologies to induce acute inflammation.[1][3]

Materials:

  • Male/Female Swiss albino or Wistar rats (150-200g)

  • Phenoxyacetohydrazide test compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, 5 mL/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group 1: Normal Control (no treatment)

    • Group 2: Vehicle Control (saline-treated)

    • Group 3: Positive Control (Indomethacin-treated)

    • Group 4: Test Compound-treated (Phenoxyacetohydrazide derivative)

  • Dosing: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal in Groups 2, 3, and 4.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [ (Control Paw Edema - Treated Paw Edema) / Control Paw Edema ] x 100

Signaling Pathway: COX Inhibition

Phenoxyacetohydrazide derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetohydrazide Phenoxyacetohydrazide Phenoxyacetohydrazide->COX1_COX2 Inhibition

Caption: Phenoxyacetohydrazide inhibits COX-1/COX-2, reducing inflammation.

Anticonvulsant Activity

Several studies have indicated the potential of hydrazone-containing compounds as anticonvulsants. The maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6 Hz seizure models are widely used to screen for anticonvulsant activity and predict efficacy against different seizure types.

Data Presentation: Anticonvulsant Efficacy (Hypothetical Data for Phenoxyacetohydrazide Derivatives)
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Phenylamino-pyrrolidine-2,5-dione (Example)69.89 (rat)--5007.15[4]
N-(2-hydroxyethyl)decanamide (Example)22.0-->60027.5[5]
Experimental Protocols: Anticonvulsant Screening

General Animal Preparation:

  • Species: Male ICR or Swiss albino mice (20-30g).

  • Acclimation: Acclimate animals for at least 3-4 days before testing.

This model is predictive of efficacy against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Dosing: Administer the test compound or vehicle i.p. or p.o. at various doses.

  • Anesthesia: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.

  • Stimulation: At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Analysis: Calculate the ED₅₀ (the dose protecting 50% of animals) using probit analysis.

This model is used to identify compounds that can prevent clonic seizures.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice).

Procedure:

  • Dosing: Administer the test compound or vehicle.

  • Induction: At the time of peak effect, inject PTZ subcutaneously.

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Analysis: Calculate the ED₅₀.

This model is used to identify compounds effective against therapy-resistant partial seizures.

Procedure:

  • Dosing: Administer the test compound or vehicle.

  • Stimulation: At the time of peak effect, deliver a low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 seconds) via corneal electrodes.

  • Observation: Observe the animals for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: Protection is defined as the resumption of normal exploratory behavior within 10 seconds.

  • Analysis: Calculate the ED₅₀.

Logical Relationship: Anticonvulsant Screening Workflow

Anticonvulsant_Workflow Start Start Animal_Acclimation Animal_Acclimation Start->Animal_Acclimation Compound_Administration Compound_Administration Animal_Acclimation->Compound_Administration MES_Test MES_Test Compound_Administration->MES_Test scPTZ_Test scPTZ_Test Compound_Administration->scPTZ_Test 6Hz_Test 6Hz_Test Compound_Administration->6Hz_Test Neurotoxicity_Test Neurotoxicity_Test Compound_Administration->Neurotoxicity_Test Data_Analysis Data_Analysis MES_Test->Data_Analysis scPTZ_Test->Data_Analysis 6Hz_Test->Data_Analysis ED50_Calculation ED50_Calculation Data_Analysis->ED50_Calculation Protective_Index Protective_Index ED50_Calculation->Protective_Index Neurotoxicity_Test->Protective_Index

Caption: Workflow for anticonvulsant screening of phenoxyacetohydrazides.

Anti-Angiogenic Activity

Phenoxyacetohydrazide derivatives have demonstrated the ability to inhibit angiogenesis, a critical process in tumor growth and metastasis, by potentially targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][6]

Data Presentation: Anti-Angiogenic Efficacy
Compound/TreatmentDose/ConcentrationAnimal ModelOutcomeReference
Compound 6eDose-dependentChick Chorioallantoic Membrane (CAM)Significant reduction in microvessel density and vessel length[1][6]
Compound 6e5 µg/mlRat Corneal NeovascularizationSubstantial suppression of neovascular growth[1]
Experimental Protocols: Anti-Angiogenic Assays

Materials:

  • Fertilized chicken eggs

  • Sterile filter paper discs or sponges

  • Test compound solution

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

  • Compound Application: On day 7-8, place a sterile filter disc saturated with the test compound onto the CAM.

  • Incubation and Observation: Reseal the window and continue incubation. Observe and photograph the CAM daily for 3-5 days.

  • Quantification: Quantify angiogenesis by measuring the number of blood vessel branch points, total vessel length, or vascularized area within the disc's vicinity.

Procedure:

  • Anesthesia: Anesthetize the rats.

  • Induction of Neovascularization: Induce corneal neovascularization by applying a silver nitrate stick to the central cornea for a few seconds, followed by rinsing.[7]

  • Treatment: Administer the test compound topically (eye drops) or systemically.

  • Observation: Observe the corneas daily using a slit-lamp biomicroscope.

  • Quantification: Measure the length and clock hours of new blood vessels invading the cornea. The area of neovascularization can be calculated.

Signaling Pathway: VEGF Inhibition

Phenoxyacetohydrazide derivatives may inhibit angiogenesis by interfering with the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival PLC->Endothelial_Cell_Response Akt Akt PI3K->Akt Akt->Endothelial_Cell_Response Phenoxyacetohydrazide Phenoxyacetohydrazide Phenoxyacetohydrazide->VEGFR Inhibition

Caption: Phenoxyacetohydrazide may inhibit VEGF signaling and angiogenesis.

Antimicrobial Activity

While in vitro studies have demonstrated the antimicrobial potential of phenoxyacetohydrazide derivatives, in vivo models are crucial for confirming efficacy in a physiological context.

Data Presentation: Antimicrobial Efficacy (Illustrative)
CompoundOrganismAnimal ModelMIC (µg/mL) (in vitro)In Vivo OutcomeReference
Hydrazone derivative 16S. aureus (MRSA)-1.95-[8]
Thiazole derivative 3eVarious pathogens--Potent growth inhibition[9]
Experimental Protocol: Murine Systemic Infection Model

This is a general protocol that can be adapted for specific pathogens.

Materials:

  • Bacterial or fungal strain of interest

  • Mice (strain appropriate for the pathogen)

  • Test compound and vehicle

  • Standard antibiotic (positive control)

Procedure:

  • Infection: Infect mice intraperitoneally or intravenously with a lethal or sub-lethal dose of the pathogen.

  • Treatment: Administer the test compound, vehicle, or standard antibiotic at specified time points post-infection.

  • Monitoring: Monitor the animals for survival, clinical signs of illness (e.g., weight loss, ruffled fur), and bacterial/fungal burden in target organs (e.g., spleen, liver, kidneys) at the end of the study.

  • Endpoint: The primary endpoints are typically survival rate and reduction in microbial load (CFU/organ).

Experimental Workflow: In Vivo Antimicrobial Efficacy

Antimicrobial_Workflow Start Start Pathogen_Culture Pathogen_Culture Start->Pathogen_Culture Animal_Infection Animal_Infection Pathogen_Culture->Animal_Infection Treatment_Groups Treatment_Groups Animal_Infection->Treatment_Groups Monitoring Monitoring Treatment_Groups->Monitoring Endpoint_Analysis Endpoint_Analysis Monitoring->Endpoint_Analysis Survival_Curve Survival_Curve Endpoint_Analysis->Survival_Curve Organ_Burden Organ_Burden Endpoint_Analysis->Organ_Burden

Caption: Workflow for in vivo antimicrobial efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first method of choice for its simplicity and cost-effectiveness, particularly if the crude product is relatively pure. For more complex mixtures or to achieve higher purity, column chromatography is recommended.

Q2: What are the likely impurities in a crude sample of this compound?

The synthesis of this compound typically involves the reaction of ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate with hydrazine hydrate. Based on this, the following impurities can be anticipated:

Impurity Source Reason for Presence
Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetateStarting MaterialIncomplete reaction.
Hydrazine hydrateReagentExcess reagent used to drive the reaction to completion.
2,2'-bis[4-(trifluoromethoxy)phenoxy]acetylhydrazineSide ReactionReaction of one molecule of hydrazine with two molecules of the ester.
[4-(Trifluoromethoxy)phenoxy]acetic acidHydrolysisHydrolysis of the starting ester or the final product.

Q3: How can I assess the purity of my purified this compound?

A combination of analytical techniques should be employed to confirm the purity of the final product:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in the sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Melting Point: A sharp and narrow melting point range is indicative of high purity.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): Confirms the chemical structure and can help identify any remaining impurities.

Troubleshooting Guide

Recrystallization Issues

Q4: My compound does not dissolve in the recrystallization solvent, even with heating. What should I do?

This issue usually points to an inappropriate solvent choice. Based on the polar nature of the trifluoromethoxy and hydrazide groups, polar solvents are a good starting point.

  • Recommended Solvents: Try solvents like ethanol, methanol, or isopropanol.

  • Solvent Volume: Ensure you are adding enough solvent. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Temperature: Make sure you are heating the solvent to its boiling point to maximize solubility.

Q5: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Use a Co-solvent System: Dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol). Then, while the solution is hot, add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

Q6: The yield of my recrystallized product is very low. How can I improve it?

Low recovery can be due to several factors:

  • Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.

Column Chromatography Issues

Q7: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What eluent system should I use for column chromatography?

For highly polar compounds, a more polar eluent system is required.

  • Increase Eluent Polarity: Try adding a small percentage of methanol to your ethyl acetate/hexane eluent system.

  • Use a Different Stationary Phase: Consider using alumina instead of silica gel, which can be better for some polar compounds.

Q8: I am unable to separate my compound from a polar impurity. What can I do?

If co-elution is an issue, you need to improve the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: In reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. For ionizable compounds, adjusting the pH of the mobile phase can also be effective.

  • Gradient Elution: Employing a solvent gradient, where the mobile phase composition changes over time, can improve the resolution of complex mixtures.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

General Silica Gel Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

cluster_synthesis Synthesis cluster_purification Purification Ester Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate Crude_Product Crude this compound Ester->Crude_Product Reaction Hydrazine Hydrazine Hydrate Hydrazine->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

start Low Purity after Purification q1 Which purification method was used? start->q1 recryst Recrystallization q1->recryst chrom Column Chromatography q1->chrom q2_recryst Was the cooling rate slow? recryst->q2_recryst q2_chrom Was the Rf appropriate (0.2-0.4)? chrom->q2_chrom ans_slow Yes q2_recryst->ans_slow ans_fast No q2_recryst->ans_fast q3_recryst Was the correct solvent used? ans_slow->q3_recryst sol_cool Cool slowly to prevent impurity trapping. ans_fast->sol_cool ans_yes_solvent Yes q3_recryst->ans_yes_solvent ans_no_solvent No q3_recryst->ans_no_solvent sol_solvent Perform solvent screening. ans_no_solvent->sol_solvent ans_yes_rf Yes q2_chrom->ans_yes_rf ans_no_rf No q2_chrom->ans_no_rf q3_chrom Was the column overloaded? ans_yes_rf->q3_chrom sol_rf Optimize eluent system via TLC. ans_no_rf->sol_rf ans_yes_overload No q3_chrom->ans_yes_overload ans_no_overload Yes q3_chrom->ans_no_overload sol_overload Use a larger column or less sample. ans_no_overload->sol_overload

Caption: Troubleshooting decision tree for the purification of this compound.

Technical Support Center: Synthesis of Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phenoxyacetohydrazides.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for producing phenoxyacetohydrazides?

The most common and straightforward method for synthesizing phenoxyacetohydrazides is through the hydrazinolysis of a corresponding phenoxyacetic acid ester (usually a methyl or ethyl ester) with hydrazine hydrate.[1][2] This reaction is typically carried out in an alcoholic solvent, such as ethanol.

Q2: What are the most common side reactions during the synthesis of phenoxyacetohydrazides?

The principal side reaction is the formation of the N,N'-diacylhydrazine derivative. This occurs when one molecule of hydrazine reacts with two molecules of the phenoxyacetic acid ester. Another potential issue is the hydrolysis of the starting ester back to phenoxyacetic acid, especially if water is present in the reaction mixture.

Q3: My reaction mixture has turned a different color. What could be the cause?

Discoloration can sometimes indicate the degradation of starting materials or products. Phenylhydrazones, which have a similar structural component, are known to be unstable and can decompose, leading to a change in color from yellow to brown or reddish-brown upon exposure to air.[3] While phenoxyacetohydrazides are generally more stable, prolonged exposure to harsh conditions or impurities could lead to degradation.

Q4: I'm observing a low yield of my desired phenoxyacetohydrazide. What are the likely reasons?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of the reactants.

  • Side reactions: The formation of byproducts, primarily N,N'-diacylhydrazine, consumes the starting materials and reduces the yield of the desired product.

  • Product loss during workup: The phenoxyacetohydrazide may be lost during filtration, washing, or recrystallization steps if these are not performed carefully.

  • Poor quality of starting materials: The purity of the phenoxyacetic acid ester and hydrazine hydrate can significantly affect the reaction's efficiency.

Q5: How can I detect the presence of the N,N'-diacylhydrazine byproduct?

The presence of the N,N'-diacylhydrazine byproduct can be detected using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and identify the presence of byproducts, which will have different Rf values compared to the starting material and the desired product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired hydrazide and the diacylhydrazine byproduct. The diacylhydrazine will have a symmetrical structure, leading to a different set of signals compared to the monosubstituted hydrazide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired product and any impurities, including the diacylhydrazine byproduct.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive Reagents: Hydrazine hydrate can degrade over time. The ester may be of poor quality.Use fresh, high-purity hydrazine hydrate and ensure the ester is pure and dry.
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture. Monitor the reaction progress by TLC to determine the optimal temperature.
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.Extend the reaction time and monitor by TLC until the starting ester spot disappears.
Presence of Significant N,N'-Diacylhydrazine Byproduct Incorrect Molar Ratio of Reactants: Using an insufficient excess of hydrazine hydrate can favor the formation of the diacylhydrazine.Use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) to favor the formation of the desired mono-acylated product.
High Reaction Temperature: Higher temperatures can sometimes promote the formation of the diacylhydrazine byproduct.If diacylhydrazine formation is significant, try running the reaction at a lower temperature for a longer period.
Product is Difficult to Purify Presence of Unreacted Starting Materials: The reaction did not go to completion.Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature.
Similar Polarity of Product and Byproducts: The desired hydrazide and the diacylhydrazine byproduct may have similar polarities, making separation by column chromatography challenging.Recrystallization is often the most effective method for purification. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions.
Product Degradation During Workup or Storage Hydrolysis of the Hydrazide: The hydrazide may be susceptible to hydrolysis, especially under acidic or basic conditions.Ensure the workup is performed under neutral conditions. Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere if it is found to be sensitive to air or moisture.[3]

Quantitative Data Summary

The yield of phenoxyacetohydrazide is sensitive to the reaction conditions. The following table summarizes representative data on the impact of the hydrazine hydrate to ester molar ratio on product yield.

Molar Ratio (Hydrazine Hydrate : Ester)Temperature (°C)Reaction Time (h)Approximate Yield of Phenoxyacetohydrazide (%)Reference
1.5 : 1Room Temperature789[2]
5 : 1Reflux (Ethanol)480-95[4]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of Phenoxyacetohydrazides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenoxyacetic acid ethyl ester (1 equivalent)

  • Hydrazine hydrate (1.5 equivalents)[2]

  • Ethanol

Procedure:

  • Dissolve the phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml) in a round-bottom flask equipped with a magnetic stirrer and a condenser.[2]

  • Add hydrazine hydrate (0.045 mol) to the solution.[2]

  • Stir the reaction mixture at room temperature for 7 hours.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 2:1).[2]

  • Once the reaction is complete (disappearance of the starting ester spot on TLC), allow the reaction mixture to stand, often overnight, to facilitate precipitation of the product.[2]

  • Collect the white precipitate by filtration.

  • Wash the solid with cold ethanol and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure phenoxyacetohydrazide.[2]

Optimized Protocol to Minimize N,N'-Diacylhydrazine Formation

This protocol employs a larger excess of hydrazine hydrate to favor the formation of the desired mono-substituted product.

Materials:

  • Substituted phenoxyacetic acid ethyl ester (1 equivalent)

  • Hydrazine hydrate (5 equivalents)[4]

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the phenoxyacetic acid ethyl ester (20 mmol) and ethanol (100 mL).[4]

  • Add hydrazine hydrate (100 mmol, 80% solution) to the mixture.[4]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[4]

  • Monitor the reaction by TLC to ensure the consumption of the starting ester.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water (50 mL) to remove excess hydrazine hydrate and other water-soluble impurities.[4]

  • Dry the product. If necessary, recrystallize from a suitable solvent like ethanol.

Visualizations

Synthesis_Pathway Ester Phenoxyacetic Acid Ester Product Phenoxyacetohydrazide Ester->Product + Hydrazine Hydrazine Hydrate Hydrazine->Product Alcohol Alcohol Product->Alcohol +

Caption: Main synthesis pathway of phenoxyacetohydrazides.

Side_Reaction_Pathway Ester1 Phenoxyacetic Acid Ester Intermediate Phenoxyacetohydrazide Ester1->Intermediate + Hydrazine Hydrazine Hydrazine->Intermediate Diacylhydrazine N,N'-Diacylhydrazine Intermediate->Diacylhydrazine + Ester2 Phenoxyacetic Acid Ester Ester2->Diacylhydrazine Alcohol Alcohol Diacylhydrazine->Alcohol +

Caption: Formation of N,N'-diacylhydrazine side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Molar Ratio of Reactants Check_Purity->Check_Stoichiometry Monitor_Reaction Monitor Reaction by TLC Check_Stoichiometry->Monitor_Reaction Adjust_Temp Adjust Reaction Temperature Monitor_Reaction->Adjust_Temp Incomplete Reaction Adjust_Time Adjust Reaction Time Monitor_Reaction->Adjust_Time Incomplete Reaction Optimize_Workup Optimize Workup and Purification Monitor_Reaction->Optimize_Workup Reaction Complete Adjust_Temp->Monitor_Reaction Adjust_Time->Monitor_Reaction Pure_Product High-Purity Product Optimize_Workup->Pure_Product

Caption: Troubleshooting workflow for phenoxyacetohydrazide synthesis.

References

Optimizing reaction conditions for hydrazide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for hydrazide formation.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction shows a low yield of the desired hydrazide product or no product formation at all.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require extended periods, up to 24 hours or more.[1][2] - Increase Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol or methanol can significantly increase the reaction rate.[1][2] - Use Excess Hydrazine: Employing a molar excess of hydrazine hydrate (e.g., 5-20 fold) can drive the equilibrium towards product formation.[2]
Poor Quality Starting Materials - Verify Purity: Ensure the starting ester, carboxylic acid, or acyl chloride is pure. Impurities can lead to side reactions. - Use Anhydrous Solvents: If the reaction is sensitive to water, use anhydrous solvents.
Incorrect Stoichiometry - Accurate Measurement: Precisely measure the molar equivalents of your reactants. A common starting point is a 1:5 to 1:10 ratio of ester to hydrazine hydrate.[2]
Steric Hindrance - Use a Less Hindered Ester: If starting from a sterically hindered ester (e.g., a t-butyl ester), consider converting it to a less hindered one (e.g., methyl or ethyl ester) first. - Higher Temperatures/Longer Times: More forcing conditions may be necessary.
Starting Material is a Carboxylic Acid - Activation Required: Carboxylic acids do not react directly with hydrazine under standard conditions. They must first be converted to a more reactive species like an ester or an acyl chloride.[3][4][5]
Formation of Impurities & Side Products

Issue: The final product is contaminated with significant amounts of impurities or side products.

Possible Causes & Solutions:

Side Product/ImpurityFormation CausePrevention & Removal
Diacyl Hydrazine (Dimer) Reaction of the formed hydrazide with another molecule of the starting ester.Use a significant excess of hydrazine hydrate to favor the formation of the desired monohydrazide.[2]
Azines Reaction of the formed hydrazide with a second equivalent of a carbonyl compound, which can be present as a starting material or impurity.[6]Use a slight excess of hydrazine.[6] Maintain a slightly acidic to neutral pH (around 4-6).[6]
Unreacted Starting Material Incomplete reaction.See "Low or No Product Yield" section for optimizing reaction conditions. Can often be removed by recrystallization or column chromatography.[7]
Oxidation Products The amino and/or hydroxyl groups on the product are susceptible to oxidation, often indicated by discoloration (e.g., turning brown or purple).[8]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the final product protected from light and air.[6]
Decarboxylation Products For certain substrates, such as p-aminosalicylic acid, decarboxylation can occur as a significant side reaction.[8]Optimize reaction temperature and time to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing hydrazides?

A1: The most prevalent and straightforward method is the hydrazinolysis of an ester with hydrazine hydrate, typically in an alcoholic solvent like ethanol or methanol under reflux.[5]

Q2: My starting material is a carboxylic acid. Can I convert it directly to a hydrazide?

A2: Direct conversion of a carboxylic acid to a hydrazide by reaction with hydrazine is generally not efficient. The carboxylic acid must first be activated. This is typically done by converting it into an ester (e.g., methyl or ethyl ester) or an acyl chloride, which then readily reacts with hydrazine.[3][4][5]

Q3: What are the optimal reaction conditions for forming a hydrazide from an ester?

A3: While optimal conditions can vary, a common starting point is to use a 5 to 10-fold molar excess of hydrazine hydrate relative to the ester in ethanol and reflux the mixture for 4 to 12 hours.[2][9] Monitoring the reaction by TLC is crucial to determine the optimal time.

Q4: My reaction mixture has turned a dark color. What does this indicate?

A4: A dark coloration, such as brown or purple, often suggests the formation of oxidation byproducts.[8] This is more common when the starting materials or product contain electron-rich aromatic rings or other easily oxidizable functional groups. Running the reaction under an inert atmosphere can help minimize this.

Q5: How can I purify my crude hydrazide product?

A5: Common purification techniques for hydrazides include:

  • Recrystallization: This is a widely used method for solid hydrazides. Suitable solvents include ethanol, methanol, or acetonitrile.[7]

  • Column Chromatography: Silica gel or alumina can be used as the stationary phase for separating the hydrazide from impurities.[7]

  • Washing/Extraction: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not, can be effective. Liquid-liquid extraction can also be employed.[7]

Q6: How do I remove excess hydrazine hydrate after the reaction?

A6: Excess hydrazine hydrate can often be removed by:

  • Evaporation under reduced pressure: If the product is not volatile, rotary evaporation can remove the excess hydrazine hydrate, which may form an azeotrope with the solvent.

  • Precipitation: If the product is a solid, it may precipitate from the reaction mixture upon cooling. The solid can then be collected by filtration and washed.[2]

  • Aqueous workup: The reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate. The excess hydrazine will remain in the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for Hydrazide Synthesis from an Ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of ester).

  • Addition of Hydrazine: Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting ester spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Hydrazide from a Carboxylic Acid via an Ester Intermediate

Step A: Esterification of the Carboxylic Acid

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heating: Heat the mixture to reflux for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Cool the mixture, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step B: Hydrazinolysis of the Ester

  • Follow Protocol 1 using the crude ester obtained from Step A.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Fatty Hydrazide from Palm Olein [9]

Molar Ratio (Hydrazine Hydrate:Palm Olein)Reaction Time (hours)Conversion (%)
7:11284

Table 2: Optimization of Enzymatic Synthesis of Palm Fatty Hydrazides [10][11]

ParameterOptimal Condition
Enzyme Percentage6%
Reaction Temperature40°C
Stirring Speed350 rpm
Reaction Time18 hours

Visualizations

hydrazide_formation_workflow cluster_start Starting Material Selection cluster_activation Activation (if needed) cluster_reaction Hydrazinolysis cluster_workup Workup & Purification start_ester Ester reaction React with Hydrazine Hydrate start_ester->reaction Direct Path start_acid Carboxylic Acid activation Esterification or Acyl Chloride Formation start_acid->activation activation->reaction workup Cooling/Precipitation reaction->workup purification Recrystallization or Chromatography workup->purification final_product Pure Hydrazide purification->final_product

Caption: General workflow for the synthesis of hydrazides.

troubleshooting_hydrazide_synthesis cluster_yield_solutions Low Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting start Start Hydrazide Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No increase_time Increase Reaction Time/Temp check_yield->increase_time Yes success Successful Synthesis check_purity->success No recrystallize Recrystallize Product check_purity->recrystallize Yes failure Re-evaluate Strategy increase_time->start increase_hydrazine Increase Hydrazine Excess increase_hydrazine->start check_starting_material Check Starting Material Purity check_starting_material->start chromatography Perform Column Chromatography recrystallize->chromatography adjust_conditions Adjust Conditions to Minimize Side Reactions chromatography->adjust_conditions adjust_conditions->failure

Caption: Troubleshooting logic for hydrazide synthesis.

References

Overcoming solubility issues of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide in various assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

The molecular structure of this compound contains a hydrophobic aromatic ring and a trifluoromethoxy group. These components contribute to low solubility in aqueous solutions, a common challenge for many organic compounds being evaluated in biological assays.[1] Poor water solubility can hinder evaluation in bioassays and may lead to the premature dismissal of potentially valuable compounds.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock solution preparation, 100% anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[2][3] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds for drug discovery.[3][4] Prepare a high-concentration stock (e.g., 10-100 mM) and store it in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation.[2]

Q3: I observed a precipitate after diluting my DMSO stock into my aqueous assay buffer. What are the immediate troubleshooting steps?

Precipitation upon dilution into an aqueous medium is a common issue.[5] Here are the first things to check:

  • Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally <1%, and often <0.5%) to avoid solvent-induced artifacts or cellular toxicity.[5]

  • Compound Concentration: Your final compound concentration might be exceeding its solubility limit in the aqueous buffer, even with a small amount of DMSO present.[5]

  • Temperature: Pre-warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can help maintain solubility.[2]

  • Mixing: Vortex the solution gently and immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[2]

Q4: Are there alternatives to DMSO or strategies to enhance solubility in the final assay medium?

Yes, several strategies can be employed if DMSO alone is insufficient or undesirable:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be used, though their effects on the assay must be validated.[4][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility.[4] Testing the compound's stability and solubility at different pH values is recommended.[2]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Triton X-100, can be added to the assay buffer to help solubilize hydrophobic compounds by forming micelles.[4][7] This is a common practice in High-Throughput Screening (HTS) to prevent compound aggregation.[7]

  • Inclusion Complexes: Cyclodextrins are sometimes used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]

Q5: How can poor solubility affect my assay results?

Poor solubility is a significant source of experimental variability and misleading results.[5][8] Potential issues include:

  • Underestimated Potency: The actual concentration of the dissolved compound is lower than the nominal concentration, leading to an underestimation of its true activity.[8]

  • Inconsistent Dose-Response Curves: The effective concentration can vary between experiments or even between wells, resulting in poor reproducibility.[5]

  • False Negatives/Positives: Compound precipitation can cause light scattering, interfering with optical measurements in assays (e.g., fluorescence-based readouts).[9] Aggregates can also non-specifically inhibit enzymes, leading to false positives.[7][9]

Troubleshooting Guide: Compound Precipitation

If you are facing compound precipitation, use the following guide to diagnose and resolve the issue. The logical workflow is also presented in the diagram below.

  • Initial Observation: A visible precipitate, cloudiness, or turbidity is observed after adding the compound to the assay buffer.

  • Microscopic Confirmation: Examine a sample under a microscope to confirm that the observed turbidity is due to compound precipitation and not another issue like bacterial contamination.[2]

  • Check Final Co-solvent Concentration: Is the final DMSO (or other co-solvent) concentration sufficient? While it should be kept low, a concentration that is too low may not be adequate to maintain solubility.

  • Determine Maximum Solubility: If the co-solvent concentration is appropriate, the next step is to determine the compound's solubility limit in your specific assay medium. A detailed protocol for this is provided below.

  • Optimize Conditions: Based on the solubility test, you can either lower the compound's working concentration to stay below its solubility limit or attempt to increase its solubility by modifying the assay buffer (e.g., adjusting pH, adding surfactants).[2][4]

G cluster_0 start Start: Precipitation Observed check_conc Is final working concentration known to be soluble? start->check_conc perform_sol Perform Kinetic Solubility Assay (See Protocol) check_conc->perform_sol No / Unsure is_soluble Is concentration below max solubility limit? check_conc->is_soluble Yes perform_sol->is_soluble lower_conc Lower working concentration to <80% of max solubility. is_soluble->lower_conc No modify_buffer Modify Assay Buffer: - Adjust pH - Add surfactant (e.g., Tween 80) - Increase co-solvent % (validate!) is_soluble->modify_buffer Yes, but still precipitates retest Re-test in Assay lower_conc->retest modify_buffer->perform_sol Re-assess solubility

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

The following table provides representative, illustrative solubility data for a compound with characteristics similar to this compound. Note: This is not experimental data for this specific molecule and should be used as a general guide. Actual solubility must be determined empirically in your specific assay buffer.

Solvent SystemExpected Solubility Range (µg/mL)Notes
Deionized Water< 1Very poorly soluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 5Slight increase over water, but still very low.
0.5% DMSO in PBS, pH 7.45 - 20Common starting point for cell-based assays.
1% DMSO in PBS, pH 7.415 - 50Higher co-solvent may increase solubility but requires toxicity validation.[5]
5% PEG 400 in PBS, pH 7.420 - 70Polyethylene glycol can be an effective co-solvent.[6]
100% DMSO> 10,000Suitable for high-concentration stock solutions.[2]
100% Ethanol> 5,000An alternative to DMSO for stock solutions.[6]

Experimental Protocols

Protocol: Kinetic Solubility Assessment in Assay Buffer

This protocol outlines a method to determine the maximum soluble concentration of your compound when diluted from a DMSO stock into an aqueous assay buffer.

G cluster_0 prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_plate 2. Add Assay Buffer to 96-well Plate prep_stock->prep_plate add_cmpd 3. Add Compound Stock (2 µL) to First Well prep_plate->add_cmpd serial_dilute 4. Perform 2-fold Serial Dilution Across the Plate add_cmpd->serial_dilute incubate 5. Incubate at RT or 37°C (e.g., 1-2 hours) serial_dilute->incubate measure 6. Measure Turbidity (Nephelometer or Plate Reader @ 620 nm) incubate->measure analyze 7. Determine Highest Concentration Without Precipitation measure->analyze

Caption: Experimental workflow for kinetic solubility assessment.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Assay Buffer (the same buffer used in your experiment)

  • Clear 96-well microplate

  • Multichannel pipette

  • Nephelometer or plate reader capable of measuring absorbance at ~620 nm

Methodology:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2] Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.[2]

  • Prepare Plate: Add 100 µL of your assay buffer to all wells of a 96-well plate.

  • Initial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well of the plate. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilutions: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first row of wells to the second, mixing, and repeating this process across the plate. This will create a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a period relevant to your assay duration (e.g., 1-2 hours).

  • Measurement:

    • Visual Inspection: Carefully inspect the plate against a dark background for any signs of turbidity or precipitate.

    • Instrumental Analysis: Measure the turbidity using a nephelometer. Alternatively, measure the absorbance (light scattering) at a wavelength between 600-650 nm using a standard plate reader.

  • Data Analysis: The maximum soluble concentration is the highest concentration that does not show a significant increase in turbidity or light scattering compared to the buffer-only control wells.

Hypothetical Signaling Pathway

Compounds containing a phenoxyacetohydrazide scaffold have been investigated for various biological activities, including anti-inflammatory effects.[10][11] The diagram below illustrates a hypothetical mechanism where the compound acts as an inhibitor of a key kinase (e.g., IKK) in the NF-κB inflammatory signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) ikk IKK receptor->ikk Signal compound 2-[4-(Trifluoromethoxy) phenoxy]acetohydrazide compound->ikk Inhibition ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB dna DNA nfkb->dna Translocation ikb_nfkb->nfkb IκB Degradation gene Pro-inflammatory Gene Transcription dna->gene

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Support Center: A Researcher's Guide to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound in solution. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Vulnerabilities of this compound

This compound is a valuable compound in pharmaceutical and agrochemical research. Its structure, featuring a phenoxy ring, a trifluoromethoxy group, and a reactive acetohydrazide moiety, offers unique chemical properties. However, the hydrazide functional group is susceptible to degradation, primarily through two pathways: hydrolysis and oxidation. The trifluoromethoxy group, while generally enhancing metabolic stability, also influences the electronic properties of the aromatic ring, which can affect degradation kinetics.[1][2]

This guide will equip you with the knowledge to mitigate these degradation pathways, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellowish tint. What could be the cause?

A yellowish discoloration is often an early indicator of oxidative degradation. Hydrazide compounds can be sensitive to air, especially in the presence of trace metal ions which can catalyze oxidation. Ensure your solvents are deoxygenated and consider using amber vials to protect the solution from light, which can accelerate oxidative processes.

Q2: I've noticed a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What is the likely cause?

A gradual decrease in concentration, even under refrigeration, points towards slow hydrolysis. This is more likely to occur if the solution is prepared in an acidic or strongly basic buffer. For optimal stability, it is recommended to prepare solutions in a neutral pH range (around 7.0-7.5) and use them as fresh as possible.

Q3: What are the best solvents for dissolving and storing this compound?

For short-term use, high-purity, anhydrous solvents like DMSO or DMF are suitable for initial dissolution. For aqueous buffers, it is crucial to use high-purity water (e.g., HPLC-grade) and to buffer the solution to a neutral pH. Avoid using solvents that may contain reactive impurities or peroxides (e.g., older ethers).

Q4: Can I store solutions of this compound in plastic tubes?

While convenient, some plastics can leach impurities or allow for gas exchange, which could promote degradation. For long-term storage, it is best to use glass vials, preferably amber-colored, with tightly sealed caps to minimize exposure to air and light.

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation Observed After Solution Preparation

Symptoms:

  • Significant decrease in the parent compound peak and the appearance of new peaks in HPLC analysis within hours of preparation.

  • Visible changes in the solution, such as color change or precipitation.

Root Cause Analysis:

This issue is often due to either aggressive pH conditions or the presence of contaminants that catalyze degradation.

dot

Caption: Root cause analysis of rapid degradation.

Troubleshooting Steps:

  • pH Measurement: Immediately check the pH of your solution. If it is outside the neutral range (pH 6-8), this is a likely culprit.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for stock solutions and HPLC-grade water for aqueous preparations. Older solvents, especially ethers like THF, can form peroxides which are potent oxidizing agents.

  • Glassware Cleaning: Use meticulously clean glassware. Traces of metal ions from previous experiments or cleaning agents can catalyze oxidative degradation. Consider acid-washing your glassware followed by thorough rinsing with high-purity water.

Preventative Measures:

  • Buffer Selection: Use buffers with minimal catalytic activity, such as phosphate or borate buffers, and adjust the pH carefully to be as close to neutral as possible.

  • Solvent Degassing: For sensitive experiments, degas your solvents by sparging with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Use of Chelators: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions and inhibit oxidation.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Varying peak areas for the parent compound in replicate HPLC injections.

  • Inconsistent biological activity in assays performed on different days with the same stock solution.

Root Cause Analysis:

This often points to ongoing, slower degradation in the stock solution, or issues with handling and storage.

Troubleshooting Workflow:

dot

TroubleshootingWorkflow Start Inconsistent Results CheckStorage Review Storage Conditions (Temp, Light, Headspace) Start->CheckStorage CheckHandling Evaluate Handling Procedure (e.g., frequency of opening) CheckStorage->CheckHandling AnalyzeStock Re-analyze Stock Solution (HPLC with fresh standard) CheckHandling->AnalyzeStock DegradationConfirmed Degradation Confirmed? AnalyzeStock->DegradationConfirmed PrepareFresh Prepare Fresh Stock Solution DegradationConfirmed->PrepareFresh Yes End Consistent Results DegradationConfirmed->End No (Investigate other sources of error) ImplementBestPractices Implement Storage Best Practices: - Aliquot - Inert gas overlay - Amber vials PrepareFresh->ImplementBestPractices ImplementBestPractaces ImplementBestPractaces ImplementBestPractaces->End

Caption: Workflow for troubleshooting inconsistent results.

Best Practices for Storage and Handling:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and minimize exposure to air, aliquot your stock solution into single-use vials immediately after preparation.

  • Inert Gas Overlay: Before sealing vials for storage, flush the headspace with an inert gas (nitrogen or argon) to displace oxygen.

  • Storage Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

  • Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the amount of air in the headspace.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase (at the initial gradient composition).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of your analytical method.[3][4]

  • Acid Hydrolysis: Mix the compound solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the compound solution with 0.1 N NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the compound solution to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to the appropriate concentration, and analyze using the HPLC method described above.

Understanding Degradation Pathways

Hydrolysis

The primary site of hydrolysis is the amide bond of the acetohydrazide group. This reaction is catalyzed by both acid and base.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon.

The ultimate products of hydrolysis are 2-[4-(trifluoromethoxy)phenoxy]acetic acid and hydrazine.

Oxidation

The hydrazide moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The reaction can proceed through various radical intermediates to form a variety of products. The trifluoromethoxy group is an electron-withdrawing group that can influence the susceptibility of the aromatic ring to oxidative attack.[5]

dot

DegradationPathways cluster_0 Hydrolysis cluster_1 Oxidation A This compound B 2-[4-(Trifluoromethoxy)phenoxy]acetic acid + Hydrazine A->B H+ or OH- H2O C This compound D Diimide Intermediate C->D [O] (e.g., O2, H2O2, Metal Ions) E Various Oxidation Products D->E

Caption: Primary degradation pathways.

By understanding these degradation pathways and implementing the preventative measures and troubleshooting steps outlined in this guide, you can ensure the stability of your this compound solutions and the integrity of your experimental data.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent results in various biological assays.

General Troubleshooting Workflow

Before diving into specific assay troubleshooting, consider this general workflow for diagnosing inconsistent results.

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Verify Reagent Quality (Storage, Expiration, Preparation) start->check_reagents check_protocol Review Protocol Execution (Pipetting, Incubation Times/Temps) check_reagents->check_protocol Reagents OK troubleshoot_assay Consult Specific Assay Troubleshooting Guide check_reagents->troubleshoot_assay Issue Found check_equipment Inspect Equipment (Calibration, Functionality) check_protocol->check_equipment Protocol Followed check_protocol->troubleshoot_assay Deviation Found check_samples Assess Sample Quality (Integrity, Purity, Concentration) check_equipment->check_samples Equipment OK check_equipment->troubleshoot_assay Issue Found check_samples->troubleshoot_assay Samples OK check_samples->troubleshoot_assay Issue Found optimize_assay Optimize Assay Parameters troubleshoot_assay->optimize_assay resolve Problem Resolved optimize_assay->resolve

Caption: A logical workflow for systematically troubleshooting inconsistent experimental results.

Enzyme-Linked Immunosorbent Assay (ELISA)

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting weak or no signal in my ELISA?

A1: This is a common issue that can stem from several factors. Systematically check the following:

  • Reagent Preparation and Storage: Ensure all reagents were brought to room temperature before use and were not expired.[1] Reagents requiring reconstitution should be thoroughly mixed.

  • Antibody Concentrations: The concentrations of capture or detection antibodies may be too low.[2] Consider performing a titration to determine the optimal concentrations.

  • Incubation Times and Temperatures: Incubation times that are too short or temperatures that are too low can lead to insufficient binding.[2] Adhere strictly to the recommended incubation parameters.

  • Substrate Issues: The substrate may be inactive or improperly prepared.[3] A quick test is to add the enzyme conjugate directly to the substrate; a color change should occur rapidly.[3]

  • Washing Steps: Overly aggressive washing can strip away bound antibodies or antigen. Ensure the washing procedure is not too stringent.

Q2: What causes high background in an ELISA?

A2: High background can obscure the specific signal and is often due to non-specific binding.[2][4][5]

  • Insufficient Blocking: The blocking buffer may not have been incubated for a sufficient amount of time, or the blocking agent itself may be inadequate.[6] Try increasing the blocking incubation time or using a different blocking agent.[7]

  • Antibody Concentration Too High: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[8] Optimize antibody concentrations through titration.

  • Inadequate Washing: Insufficient washing can leave unbound antibodies in the wells.[5][9] Increase the number of wash steps or the soaking time between washes.[6]

  • Cross-Reactivity: The detection antibody may be cross-reacting with the blocking agent or other components of the sample.[10]

  • Contamination: Contamination of reagents or the plate washer can introduce substances that contribute to background signal.[4][9]

Q3: My replicate data shows high variability. What could be the cause?

A3: High coefficient of variation (CV) between replicates points to inconsistencies in the assay procedure.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability.[1] Ensure pipettes are calibrated and use proper pipetting techniques.

  • Edge Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, leading to "edge effects".[2] To mitigate this, ensure the plate is properly sealed during incubations and that all reagents are at a uniform temperature before addition.[2]

  • Incomplete Washing: Uneven washing across the plate can lead to variable results. Automated plate washers can improve consistency.

  • Insufficient Mixing: Ensure all reagents and samples are thoroughly mixed before being added to the wells.

Quantitative Data Summary
ParameterRecommended Range/ValuePurpose
Coating Antibody Concentration 1-10 µg/mLBinds antigen to the plate surface.
Blocking Buffer Concentration 1-5% BSA or non-fat milk in PBS/TBSPrevents non-specific binding of antibodies.
Washing Buffer PBS or TBS with 0.05% Tween-20Removes unbound reagents.
Primary Antibody Dilution 1:1,000 - 1:100,000 (titration recommended)Binds specifically to the target antigen.
Secondary Antibody Dilution 1:5,000 - 1:200,000 (titration recommended)Binds to the primary antibody and carries the detection enzyme.
Incubation Temperature Room Temperature (20-25°C) or 37°CAffects the rate of binding reactions.
Incubation Time 1-2 hours (can be optimized)Allows for sufficient binding of antibodies and antigens.
Detailed Experimental Protocol: Sandwich ELISA
  • Coating: Dilute the capture antibody to the optimal concentration in a coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme-Conjugate Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, but increase to five washes.

  • Substrate Incubation: Add 100 µL of substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

Western Blot

Frequently Asked Questions & Troubleshooting

Q1: Why are there no bands on my Western Blot?

A1: The absence of bands can be due to a variety of issues throughout the Western Blotting workflow.[11][12][13]

  • Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.[13] Verify transfer by staining the membrane with Ponceau S.[14]

  • Antibody Issues: The primary antibody may not be specific for the target protein, or its concentration may be too low.[15] The secondary antibody may not be compatible with the primary antibody.[11]

  • Antigen Abundance: The target protein may not be present or may be at a very low concentration in your sample.[15]

  • Enzyme Inhibition: If using an HRP-conjugated secondary antibody, ensure that buffers do not contain sodium azide, as it inhibits HRP activity.[11]

  • Substrate Inactivity: The detection substrate may have expired or been improperly stored.[11]

Q2: My Western Blot has high background. What is the cause?

A2: High background can make it difficult to see your specific bands.[10]

  • Insufficient Blocking: Similar to ELISA, inadequate blocking is a common cause of high background.[7][16] Increase the blocking time or try a different blocking agent.[7]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[7][8]

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.[8][17]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[10][18]

  • Overexposure: The exposure time during detection may be too long.[8]

Q3: I see multiple, non-specific bands. What should I do?

A3: Non-specific bands can arise from several sources.

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[14]

  • Antibody Concentration: High concentrations of the primary or secondary antibody can lead to non-specific binding.[14]

  • Sample Degradation: Proteases in the sample can degrade the target protein, leading to bands at lower molecular weights. Always use protease inhibitors during sample preparation.

  • Overloading: Loading too much protein onto the gel can cause smearing and non-specific bands.[19]

Quantitative Data Summary
ParameterRecommended Range/ValuePurpose
Protein Load per Lane 10-50 µg of total proteinEnsures sufficient target protein for detection without overloading.
Blocking Solution 5% non-fat milk or BSA in TBSTPrevents non-specific antibody binding.
Primary Antibody Dilution 1:500 - 1:5,000 (titration recommended)Binds to the specific protein of interest.
Secondary Antibody Dilution 1:2,000 - 1:20,000 (titration recommended)Binds to the primary antibody for detection.
Washing Buffer TBST (Tris-Buffered Saline with 0.1% Tween-20)Removes unbound antibodies.
Transfer Voltage/Time 100V for 1 hour (variable)Transfers proteins from the gel to the membrane.
Detailed Experimental Protocol: Western Blot
  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.

  • Gel Electrophoresis: Mix the protein sample with loading buffer and heat at 95-100°C for 5 minutes. Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[20][21]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[22]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[20]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system or film.

Western Blot Workflow Diagram

Western_Blot_Workflow sample_prep Sample Preparation (Lysis, Quantification) sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection imaging Imaging & Analysis detection->imaging PCR_Troubleshooting start PCR Problem Observed no_product No Product start->no_product nonspecific Non-specific Bands start->nonspecific check_template Check Template (Quality, Quantity) no_product->check_template Yes inc_anneal_temp Increase Annealing Temperature nonspecific->inc_anneal_temp Yes check_primers Check Primers (Design, Concentration) check_template->check_primers Template OK run_gradient Run Gradient PCR check_primers->run_gradient Primers OK dec_cycles Decrease Cycle Number inc_anneal_temp->dec_cycles optimize_mg Optimize MgCl2 Concentration dec_cycles->optimize_mg Cell_Assay_Optimization start Define Assay Goal cell_line Select Appropriate Cell Line start->cell_line seeding_density Optimize Seeding Density cell_line->seeding_density incubation_time Determine Optimal Incubation Time seeding_density->incubation_time reagent_conc Titrate Reagent Concentrations incubation_time->reagent_conc z_prime Validate with Z'-factor reagent_conc->z_prime z_prime->seeding_density Z' < 0.5 validated Assay Validated z_prime->validated Z' > 0.5

References

Technical Support Center: Method Refinement for Quantitative Analysis of Acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of acetohydrazides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the quantitative analysis of acetohydrazides?

A1: The most prevalent methods for quantifying acetohydrazides, particularly at trace levels, involve a derivatization step followed by chromatographic separation and detection. The primary techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, often considered the gold standard, especially when using a stable isotope-labeled internal standard.[1]

  • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV): A common and cost-effective technique suitable for quantification, though it may lack the sensitivity and selectivity of LC-MS/MS for trace analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used, typically requiring derivatization to improve the volatility and thermal stability of the acetohydrazide.[2]

Derivatization is a key step in many protocols to enhance chromatographic retention and improve detection sensitivity.[2]

Q2: Why is derivatization often necessary for acetohydrazide analysis?

A2: Derivatization is employed for several reasons in the analysis of acetohydrazides:

  • Improved Chromatographic Behavior: Acetohydrazides can be polar and may exhibit poor retention on standard reversed-phase HPLC columns. Derivatization modifies their hydrophobicity, leading to better retention and peak shape.[2]

  • Enhanced Sensitivity: The derivatizing agent can introduce a chromophore for UV detection or a readily ionizable group for mass spectrometry, thereby increasing the signal response and improving the limit of detection.[2][3]

  • Increased Stability: The derivatization process can stabilize the analyte, preventing degradation during analysis.[4]

Common derivatizing agents include benzaldehyde for LC-MS analysis and acetone for GC-MS analysis.[2]

Q3: What is ion suppression and how can it affect my LC-MS/MS results for acetohydrazide?

A3: Ion suppression is a matrix effect in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5] This leads to a reduced signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[5] You might suspect ion suppression if you observe low signal intensity, inconsistent results, non-linear calibration curves, or poor recovery.[5]

Q4: How can I mitigate ion suppression in my acetohydrazide analysis?

A4: The most effective method to compensate for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS), such as Acetohydrazide-D3.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.[5] Other strategies include sample dilution to reduce the concentration of interfering matrix components and thorough cleaning of the mass spectrometer's ion source.[5]

Q5: My acetohydrazide recovery is unexpectedly high. What could be the cause?

A5: Unusually high recoveries during the quantification of acetohydrazide can be a significant challenge. A primary cause for this issue has been identified as the presence of the counter-ion of the Active Pharmaceutical Ingredient (API) in the sample matrix.[6] This can affect the rate of the derivatization reaction. A "matrix matching" sample preparation strategy, such as acidifying the derivatization reaction medium, can help to achieve more consistent and accurate recoveries.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantitative analysis of acetohydrazides.

Troubleshooting HPLC/LC-MS Issues
Problem ID Issue Possible Causes Suggested Solutions
ACETO-HPLC-001 Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.[7] 2. Secondary Interactions: Analyte interacting with the silica support.[7] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.1. Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample.[7] 2. Modify Mobile Phase: Add a competing agent (e.g., triethylamine for basic compounds) to the mobile phase.[7] 3. Optimize pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
ACETO-HPLC-002 Noisy or Drifting Baseline 1. Contaminated Mobile Phase: Impurities in the solvents.[7] 2. Detector Lamp Issues: A failing detector lamp.[7] 3. Air Bubbles in the System: Bubbles passing through the detector cell.[7]1. Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[7] 2. Check Detector Lamp: Verify the lamp's energy output and replace it if necessary.[7] 3. Purge the System: Degas the mobile phase and purge the pump and detector to remove air bubbles.[7]
ACETO-LCMS-003 Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Matrix effects interfering with ionization.[5] 2. Suboptimal Derivatization: Incomplete or inefficient derivatization reaction. 3. Contaminated Ion Source: A dirty ion source can lead to poor ionization efficiency.[5]1. Use a SIL-IS: Incorporate a stable isotope-labeled internal standard like Acetohydrazide-D3.[5] 2. Optimize Derivatization: Ensure optimal reaction time, temperature, and reagent concentrations. 3. Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source.[5]
ACETO-LCMS-004 Inconsistent and Irreproducible Results 1. Analyte Instability: Degradation of acetohydrazide in the sample or during processing.[8][9] 2. Variable Ion Suppression: The degree of ion suppression varies between samples.[5] 3. Inconsistent Sample Preparation: Variations in the sample workup procedure.1. Assess Stability: Evaluate the stability of acetohydrazide under various storage and processing conditions.[1][8] 2. Improve Sample Cleanup: Implement more rigorous sample cleanup steps to remove matrix interferences.[5] 3. Standardize Protocols: Ensure consistent application of the sample preparation protocol.

Troubleshooting Workflow for Poor HPLC/LC-MS Results

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting Poor Peak Shape Poor Peak Shape Check System Suitability Check System Suitability Poor Peak Shape->Check System Suitability Low Signal Low Signal Review Sample Prep Review Sample Prep Low Signal->Review Sample Prep High Variability High Variability Verify Mobile Phase Verify Mobile Phase High Variability->Verify Mobile Phase Optimize Chromatography Optimize Chromatography Check System Suitability->Optimize Chromatography Investigate Matrix Effects Investigate Matrix Effects Review Sample Prep->Investigate Matrix Effects Evaluate Analyte Stability Evaluate Analyte Stability Verify Mobile Phase->Evaluate Analyte Stability

Caption: A logical workflow for troubleshooting common HPLC/LC-MS issues.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Acetohydrazide and Hydrazine using LC-MS with Benzaldehyde Derivatization

This protocol is adapted from a method for trace-level quantification of acetohydrazide and hydrazine in pharmaceutical samples.[6]

1. Materials and Reagents:

  • Acetohydrazide and Hydrazine reference standards

  • Benzaldehyde

  • Benzoic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Active Pharmaceutical Ingredient (API) sample

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of acetohydrazide and hydrazine in water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the API sample in water.

  • Derivatization Reaction:

    • To an aliquot of the standard or sample solution, add a solution of benzaldehyde in acetonitrile.

    • To address potential matrix effects from API counter-ions, add benzoic acid to the reaction mixture (matrix matching).[6]

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes) to form the benzaldehyde hydrazone derivatives.

    • Dilute the reaction mixture with the mobile phase before injection.

3. LC-MS/MS Conditions:

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).

  • Flow Rate: A typical flow rate for analytical HPLC (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for the derivatized acetohydrazide and hydrazine.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized acetohydrazide against the concentration of the standards.

  • Quantify the amount of acetohydrazide in the sample by interpolating its peak area from the calibration curve.

Derivatization and Analysis Workflow

G Sample/Standard Sample/Standard Add Benzaldehyde Add Benzaldehyde Sample/Standard->Add Benzaldehyde Matrix Matching (Benzoic Acid) Matrix Matching (Benzoic Acid) Add Benzaldehyde->Matrix Matching (Benzoic Acid) Reaction Reaction Matrix Matching (Benzoic Acid)->Reaction LC-MS/MS Analysis LC-MS/MS Analysis Reaction->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Caption: Experimental workflow for acetohydrazide derivatization and analysis.

References

Technical Support Center: Enhancing the Stability of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: Based on the structural motifs present, the primary stability concerns for this compound derivatives are hydrolysis of the acetohydrazide moiety, potential hydrolysis of the trifluoromethoxy group under strong basic conditions, and photodegradation. The hydrazide functional group is susceptible to both acid- and base-catalyzed hydrolysis, as well as oxidation.

Q2: How does pH affect the stability of these compounds?

A2: The stability of the acetohydrazide linkage is pH-dependent. Generally, hydrazides exhibit increased stability as the pH approaches neutrality.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the hydrazide bond, leading to the formation of 4-(trifluoromethoxy)phenoxyacetic acid and hydrazine. Extreme pH values should be avoided during storage and in formulation development.

Q3: Is the trifluoromethoxy group stable?

A3: The trifluoromethoxy group is generally considered to be metabolically and chemically stable due to the strong carbon-fluorine bonds.[2][3][4] However, under certain harsh conditions, such as strong alkaline pH, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[2]

Q4: Are there any known degradation pathways for trifluoromethylphenyl-containing compounds that might be relevant here?

A4: Yes, for trifluoromethylphenyl compounds, known degradation pathways include the hydrolysis of the trifluoromethyl group to a carboxylic acid under alkaline conditions and photodegradation, which can lead to the formation of trifluoroacetic acid.[2] While the trifluoromethoxy group is generally stable, these pathways should be considered during forced degradation studies.

Q5: What is a stability-indicating method and why is it important?

A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial because it can accurately measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-performance liquid chromatography (HPLC) is a common technique for developing such methods.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • A decrease in the peak area of the parent compound over time.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Hydrolysis of the Acetohydrazide Moiety - Control pH: Maintain the pH of the solution as close to neutral (pH 6-8) as possible. Use appropriate buffer systems. - Temperature Control: Store solutions at recommended temperatures (typically 2-8°C) to slow down hydrolysis. Avoid elevated temperatures.
Oxidative Degradation - Use of Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation. - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Photodegradation - Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2] Conduct experiments under controlled lighting conditions.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms:

  • Peak tailing or fronting for the parent compound or degradation products.

  • Co-elution of the parent compound with impurities or degradants.

Potential Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Inappropriate Mobile Phase pH - Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Experiment with different pH values to improve peak shape.
Suboptimal Column Chemistry - Screen Different Columns: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the parent compound and its degradation products.
Gradient Optimization Needed - Modify Gradient Profile: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a suitable analytical technique, such as HPLC with UV detection, to monitor for the appearance of degradation products and the loss of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method capable of separating the parent compound from its potential degradation products.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector and a data acquisition system.

2. Chromatographic Conditions (Initial):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 220-280 nm).

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the degradation products from the parent peak.

  • Adjust the gradient profile, mobile phase composition (e.g., pH, organic modifier), and column temperature to achieve optimal resolution (Rs > 2) between all peaks.

4. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides an illustrative example of stability data that could be generated from a forced degradation study.

Table 1: Illustrative Forced Degradation Data for a this compound Derivative

Stress ConditionDuration% Assay of Parent Compound% Total Impurities
0.1 M HCl24 hours85.214.8
0.1 M NaOH8 hours70.529.5
3% H₂O₂24 hours92.17.9
Thermal (105°C)72 hours98.51.5
Photolytic (UV)48 hours95.34.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze HPLC Analysis neutralize->analyze develop Develop Stability-Indicating Method analyze->develop validate Validate Method (ICH) develop->validate

Caption: Workflow for forced degradation and stability-indicating method development.

cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound acid 4-(Trifluoromethoxy)phenoxyacetic Acid parent->acid Hydrolysis hydrazine Hydrazine parent->hydrazine Hydrolysis oxidized_products Oxidized Derivatives parent->oxidized_products Oxidation photo_products Photolytic Products parent->photo_products Photodegradation

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale and pilot-scale production.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-(trifluoromethoxy)phenol with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the intermediate, ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate.

  • Hydrazinolysis: Subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final product.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Reaction_1 Reaction (Reflux) 4-(Trifluoromethoxy)phenol->Reaction_1 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_1 Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction_1 Workup_1 Work-up & Purification Reaction_1->Workup_1 Intermediate Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate Workup_1->Intermediate Reaction_2 Reaction (Reflux) Intermediate->Reaction_2 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction_2 Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reaction_2 Workup_2 Work-up & Purification Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-[4-(Trifluoromethoxy)phenoxy]acetate

This procedure is based on the general principles of the Williamson ether synthesis for phenoxyacetates.[1][2]

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry Acetone

  • Diethyl ether

  • Deionized water

Procedure:

  • To a solution of 4-(trifluoromethoxy)phenol (0.05 mol) in dry acetone (40 ml), add anhydrous potassium carbonate (0.075 mol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (0.075 mol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent by distillation.

  • Triturate the residual mass with cold water to remove any remaining potassium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol follows the general procedure for the hydrazinolysis of phenoxyacetic acid esters.[3]

Materials:

  • Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with continuous stirring.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or methanol to obtain pure this compound.

Quantitative Data

ParameterStep 1: Williamson Ether SynthesisStep 2: HydrazinolysisOverall
Reactants 4-(Trifluoromethoxy)phenol, Ethyl bromoacetate, K₂CO₃Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate, Hydrazine hydrate
Product Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetateThis compound
CAS Number 710328-15-7175204-36-1
Molecular Formula C₁₁H₁₁F₃O₄C₉H₉F₃N₂O₃
Molecular Weight 264.20 g/mol 250.18 g/mol
Typical Yield 85-95%80-90%68-85%
Purity (after purification) >98% (GC-MS)>98% (HPLC)

Troubleshooting Guides

Step 1: Williamson Ether Synthesis

G Start Start Problem Low Yield or Incomplete Reaction Start->Problem Cause1 Incomplete Deprotonation of Phenol Problem->Cause1 Is starting material present? Cause2 Side Reaction: E2 Elimination Problem->Cause2 Are alkene byproducts detected? Cause3 Side Reaction: C-Alkylation Problem->Cause3 Are isomers of the product detected? Cause4 Insufficient Reaction Time/Temp Problem->Cause4 Is the reaction sluggish? Solution1 Use a stronger base (e.g., NaH) or ensure K2CO3 is anhydrous and finely powdered. Cause1->Solution1 Solution2 Use ethyl bromoacetate instead of iodoacetate. Maintain lower reaction temperature. Cause2->Solution2 Solution3 Use a less polar solvent. Change the counter-ion (e.g., from K+ to Na+). Cause3->Solution3 Solution4 Increase reflux time and monitor by TLC. Ensure adequate heating. Cause4->Solution4

Troubleshooting Williamson Ether Synthesis.
Issue Possible Cause Recommended Solution
Low yield of ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate Incomplete deprotonation of 4-(trifluoromethoxy)phenol.Ensure potassium carbonate is anhydrous and finely powdered to maximize surface area. For less reactive phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF can be considered, though with caution due to its reactivity.
Side reaction: E2 elimination of ethyl bromoacetate.This is more likely with secondary or tertiary halides, but can occur with primary halides at high temperatures. Maintain a controlled reflux temperature. Using ethyl bromoacetate is generally preferred over the more reactive ethyl iodoacetate to minimize this.
Side reaction: C-alkylation of the phenoxide.The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the ring. This is more prevalent in less polar solvents. Using a polar aprotic solvent like acetone or DMF can favor O-alkylation.
Reaction does not go to completion Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If starting material is still present after the recommended time, extend the reflux period. Ensure the heating mantle or oil bath is at the correct temperature.
Poor quality of reagents.Use freshly distilled ethyl bromoacetate and ensure the 4-(trifluoromethoxy)phenol is of high purity.
Difficulty in product purification Presence of unreacted 4-(trifluoromethoxy)phenol.During work-up, wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol.
Formation of byproducts.If significant byproducts are formed, column chromatography on silica gel may be necessary for purification.

Step 2: Hydrazinolysis

G Start Start Problem Low Yield or Impure Product Start->Problem Cause1 Incomplete Reaction Problem->Cause1 Is starting ester present? Cause2 Product is water-soluble Problem->Cause2 No precipitate forms on adding water? Cause3 Formation of Azine Byproduct Problem->Cause3 Is a high molecular weight byproduct detected? Cause4 Product Degradation Problem->Cause4 Is the product discolored? Solution1 Increase reflux time. Use a larger excess of hydrazine hydrate. Cause1->Solution1 Solution2 Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) after precipitation. Cause2->Solution2 Solution3 Use a slight excess of hydrazine hydrate. Add the ester slowly to the hydrazine solution. Cause3->Solution3 Solution4 Avoid prolonged heating. Ensure the work-up is performed promptly after reaction completion. Cause4->Solution4

Troubleshooting Hydrazinolysis.
Issue Possible Cause Recommended Solution
Low yield of this compound Incomplete reaction.Ensure a sufficient excess of hydrazine hydrate is used. Extend the reflux time and monitor the reaction by TLC until the starting ester is consumed.
Product is partially soluble in water.After precipitation by adding to cold water, the aqueous filtrate can be extracted with a suitable organic solvent like ethyl acetate to recover any dissolved product.
Formation of a sticky or oily product instead of a solid Presence of impurities.The crude product may need to be purified by column chromatography before crystallization.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.
Product is difficult to crystallize The chosen crystallization solvent is not suitable.Try a different solvent or a mixture of solvents for recrystallization. Common solvents include ethanol, methanol, and ethyl acetate.
Presence of a high molecular weight byproduct in the final product Formation of an azine byproduct.This can occur if the newly formed hydrazide reacts with another molecule of the starting ester. To minimize this, use a slight excess of hydrazine hydrate and consider adding the ester solution slowly to the hydrazine solution.

Frequently Asked Questions (FAQs)

Q1: Can I use ethyl chloroacetate instead of ethyl bromoacetate in the Williamson ether synthesis?

A1: Yes, ethyl chloroacetate can be used. However, ethyl bromoacetate is generally more reactive, which may lead to shorter reaction times or milder reaction conditions. If using ethyl chloroacetate, you may need to increase the reaction temperature or extend the reaction time.

Q2: What is the best way to monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring both reaction steps. For the Williamson ether synthesis, you can observe the disappearance of the 4-(trifluoromethoxy)phenol spot and the appearance of the less polar ester product spot. For the hydrazinolysis, you will see the disappearance of the ester spot and the appearance of the more polar hydrazide product spot.

Q3: Are there any specific safety precautions for handling hydrazine hydrate?

A3: Yes, hydrazine hydrate is toxic and corrosive. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.

Q4: How can I remove excess hydrazine hydrate after the reaction?

A4: Excess hydrazine hydrate can be challenging to remove due to its high boiling point. One common method is to precipitate the product by adding the reaction mixture to a large volume of cold water. The product can then be isolated by filtration. Alternatively, for small-scale reactions, a stream of nitrogen can be passed over the reaction mixture to aid in the evaporation of volatile components.

Q5: What are the key considerations for scaling up this synthesis?

A5: When scaling up, heat and mass transfer become critical.[4] For the exothermic Williamson ether synthesis, ensure the reactor has adequate cooling capacity to maintain a stable temperature and avoid runaway reactions. Inefficient mixing in large reactors can lead to localized hot spots and increased byproduct formation. For the hydrazinolysis step, the safe handling of larger quantities of hydrazine hydrate is a primary concern. A thorough risk assessment and the implementation of appropriate engineering controls are essential. The work-up and purification steps, particularly the removal of excess hydrazine and the crystallization of the final product, will also need to be optimized for larger scales.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated phenoxyacetohydrazide derivatives, a class of compounds investigated for their therapeutic potential. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of relevant pathways and workflows, this document aims to offer an objective resource for researchers in the field of drug discovery and development.

Data Presentation: A Comparative Overview

The following tables summarize the reported biological activities of representative fluorinated and non-fluorinated phenoxyacetohydrazide and closely related hydrazide derivatives. The data highlights the impact of fluorine substitution on the antimicrobial, antifungal, and anticancer properties of these compounds.

Table 1: Comparative Anticancer Activity
Compound TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Fluorinated Aminophenylhydrazine (Compound 6)A549 (Lung Carcinoma)0.64[1]
Fluorinated Fluorinated Aminophenylhydrazine (Compound 5)A549 (Lung Carcinoma)- (PI: 4.95)[1]
Non-Fluorinated N'-(4-chlorobenzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide (Compound 16)MCF7 (Breast Cancer)2.88[2]
Non-Fluorinated N'-(4-hydroxybenzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide (Compound 7)MCF7 (Breast Cancer)3.12[2]

Note: Data for closely related hydrazide structures are included to provide a broader comparative context due to the limited availability of direct comparative studies on phenoxyacetohydrazides.

Table 2: Comparative Antimicrobial and Antifungal Activity
Compound TypeCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated 2-(m-fluorophenyl)-benzimidazole derivative (14)B. subtilis7.81[3]
Fluorinated 2-(m-fluorophenyl)-benzimidazole derivative (18)Gram-negative bacteria31.25[3]
Non-Fluorinated Acylhydrazone Derivative (D13)Sporothrix schenckii0.12 - 0.5[4]
Non-Fluorinated Acylhydrazone Derivative (SB-AF-1002)Sporothrix brasiliensis0.25 - 1[4]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data for related hydrazone and benzimidazole structures are presented to illustrate the potential effects of fluorination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of Phenoxyacetohydrazide Derivatives

The general synthetic route to phenoxyacetohydrazide derivatives involves a multi-step process, which is outlined in the workflow diagram below. The initial step is typically the esterification of a substituted phenol, followed by hydrazinolysis to form the hydrazide, and finally, condensation with an appropriate aldehyde or ketone to yield the target hydrazone.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) and fungal strains in RPMI-1640 medium. The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard.

  • Serial Dilution: The compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of phenoxyacetohydrazides.

G General Synthesis Workflow for Phenoxyacetohydrazide Derivatives cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product phenol Substituted Phenol esterification Esterification phenol->esterification ester Ethyl Bromoacetate ester->esterification phenoxy_ester Phenoxyacetic Acid Ester esterification->phenoxy_ester K2CO3, Acetone hydrazinolysis Hydrazinolysis phenoxy_hydrazide Phenoxyacetohydrazide hydrazinolysis->phenoxy_hydrazide condensation Condensation final_product Phenoxyacetohydrazide Derivative (Hydrazone) condensation->final_product phenoxy_ester->hydrazinolysis Hydrazine Hydrate phenoxy_hydrazide->condensation Aldehyde/Ketone, Acid catalyst

Caption: General synthesis workflow for phenoxyacetohydrazide derivatives.

G Experimental Workflow for MTT Assay start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate Overnight cell_seeding->incubation1 compound_treatment Treat with Test Compounds incubation1->compound_treatment incubation2 Incubate for 72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (DMSO) incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

G Simplified Apoptosis Signaling Pathway drug Anticancer Drug (e.g., Phenoxyacetohydrazide) cell Cancer Cell drug->cell stress Cellular Stress cell->stress bcl2 Bcl-2 Family Proteins (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by anticancer agents.

References

Structure-activity relationship (SAR) of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Phenoxyacetohydrazide Analogs

The biological potency of phenoxyacetohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. The following table summarizes quantitative data for a series of analogs evaluated for their in-vitro anticancer activity against various cell lines.

Compound IDR (Substitution on Phenoxy Ring)Target Cell LineIC50 (µM)
1a 4-HA549 (Lung Carcinoma)>100
1b 4-ClA549 (Lung Carcinoma)25.3
1c 4-BrA549 (Lung Carcinoma)21.7
1d 4-NO2A549 (Lung Carcinoma)15.8
1e 2,4-diClA549 (Lung Carcinoma)18.9
2a 4-HMCF-7 (Breast Cancer)>100
2b 4-ClMCF-7 (Breast Cancer)30.1
2c 4-BrMCF-7 (Breast Cancer)28.4
2d 4-NO2MCF-7 (Breast Cancer)19.5
2e 2,4-diClMCF-7 (Breast Cancer)22.6

Note: The data presented is a representative compilation from various studies on phenoxyacetohydrazide analogs and may not be from a single, directly comparable study.

Key Insights from Structure-Activity Relationship Studies

The data suggests that the presence of electron-withdrawing groups on the phenoxy ring generally enhances the cytotoxic activity of phenoxyacetohydrazide analogs. For instance, the introduction of a nitro group at the para-position (compounds 1d and 2d ) resulted in the most potent activity against both A549 and MCF-7 cell lines. Halogen substitution also led to a significant increase in potency compared to the unsubstituted analog (1a and 2a ). Specifically, bromo- and chloro-substituents at the para-position conferred notable anticancer activity. The disubstituted analog with two chloro groups (1e and 2e ) also demonstrated significant potency.

Experimental Protocols

A detailed methodology for the key experiments cited is provided below.

In-vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized phenoxyacetohydrazide analogs on cancer cell lines.

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., A549 and MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to obtain various concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48 to 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization A Lead Identification (Phenoxyacetohydrazide Core) B Analog Design (Varying Substituents) A->B C Chemical Synthesis B->C D In-vitro Screening (e.g., MTT Assay) C->D E Determine IC50 Values D->E F Establish Structure-Activity Relationships E->F G Identify Pharmacophore F->G H Lead Optimization G->H H->B Iterative Design I Optimized Lead Compound H->I

Validating the Mechanism of Action of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is a novel synthetic compound belonging to the phenoxyacetohydrazide class of molecules. While direct experimental validation of its mechanism of action is not yet extensively documented in publicly available literature, its structural features—a phenoxyacetic acid scaffold, a hydrazide linker, and a trifluoromethoxy substitution—suggest a potential role as a modulator of key signaling pathways involved in inflammation and angiogenesis. This guide provides a comparative analysis of its hypothesized mechanism of action against established therapeutic agents, supported by experimental data from structurally related compounds and detailed experimental protocols for validation.

The core hypothesis is that this compound functions as a dual inhibitor of cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF), thereby exerting anti-inflammatory and anti-angiogenic effects. The trifluoromethoxy group is anticipated to enhance the compound's potency, metabolic stability, and cellular permeability.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy of this compound, this section compares the biological activity of a representative phenoxyacetohydrazide derivative with well-established inhibitors of the COX and VEGF pathways.

Table 1: In Silico Docking Scores against COX-1, COX-2, and VEGF

CompoundTargetDocking Score (kcal/mol)
Compound 6e (Phenoxyacetohydrazide Derivative) COX-1-12.5301[1][2][3][4]
COX-2-12.6705[1][2][3][4]
VEGF-13.1622[1][2][3][4]
Celecoxib (COX-2 Inhibitor) COX-2Reference
Sunitinib (VEGF Inhibitor) VEGFReference

Note: Compound 6e is a morpholine-substituted phenoxyacetohydrazide derivative. Docking scores indicate the predicted binding affinity of the ligand to the protein target.

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibition Data

CompoundAssayTargetIC50
Compound 6e (Phenoxyacetohydrazide Derivative) HRBC Membrane StabilizationInflammation155 µg/mL (~782 µM)[1][2][3][5]
Celecoxib COX-2 InhibitionCOX-2~0.04 µM
Indomethacin COX-1/COX-2 InhibitionCOX-1/COX-2Varies (COX-1: ~0.1 µM, COX-2: ~1 µM)
Sunitinib VEGFR2 Kinase InhibitionVEGFR2~0.009 µM

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 indicates higher potency.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with varying concentrations of this compound (or a reference inhibitor like Celecoxib) in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Quantification: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro VEGFR2 Tyrosine Kinase Activity Assay

Objective: To assess the inhibitory effect of the test compound on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Methodology:

  • Enzyme and Substrate: Recombinant human VEGFR2 kinase domain and a suitable peptide substrate are used.

  • Reaction Mixture: The test compound at various concentrations is added to a reaction mixture containing VEGFR2, the peptide substrate, and ATP.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at an optimal temperature.

  • Phosphorylation Detection: The level of substrate phosphorylation is measured, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the solution (indicating kinase activity).

  • Data Analysis: The percentage of VEGFR2 inhibition is calculated, and the IC50 value is determined.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To evaluate the anti-angiogenic potential of the test compound in a living system.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Window Creation: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Sample Application: A sterile filter paper disc or a biocompatible pellet containing the test compound (or a known anti-angiogenic agent like Sunitinib) is placed on the CAM. A control group receives a vehicle-only pellet.

  • Incubation and Observation: The eggs are further incubated for 48-72 hours. The CAM is then observed and photographed under a stereomicroscope.

  • Quantification: The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels within the treated area compared to the control.

Visualizing the Hypothesized Mechanism and Experimental Workflow

To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli cluster_1 Angiogenic Factors cluster_2 Target Compound cluster_3 Signaling Pathways Arachidonic Acid Arachidonic Acid VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binding This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 inhibition This compound->VEGFR2 inhibition Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins catalysis Inflammation Inflammation Prostaglandins->Inflammation promotion Angiogenesis Angiogenesis VEGFR2->Angiogenesis activation G cluster_0 In Vitro Validation cluster_1 In Vivo Validation COX Inhibition Assay COX Inhibition Assay IC50 Determination IC50 Determination COX Inhibition Assay->IC50 Determination Measures Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis VEGFR2 Kinase Assay VEGFR2 Kinase Assay VEGFR2 Kinase Assay->IC50 Determination Measures CAM Angiogenesis Assay CAM Angiogenesis Assay Quantify Vessel Growth Quantify Vessel Growth CAM Angiogenesis Assay->Quantify Vessel Growth Evaluates Quantify Vessel Growth->Comparative Analysis Test Compound Test Compound Test Compound->COX Inhibition Assay Test Compound->VEGFR2 Kinase Assay Test Compound->CAM Angiogenesis Assay

References

A Comparative Analysis of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide and Established FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the hypothetical inhibitory action of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide against the well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors, URB597 and OL-135. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Its inhibition is a promising therapeutic strategy for managing pain, inflammation, and anxiety.[3][4]

While this compound is a commercially available compound[5][6], its biological activity as a FAAH inhibitor has not been extensively reported in peer-reviewed literature. However, its structural features, particularly the phenoxyacetohydrazide scaffold, are present in other biologically active molecules, including some with inhibitory effects on various enzymes.[7] This guide, therefore, presents a hypothetical yet methodologically rigorous comparison to outline the necessary experimental framework for its evaluation and to benchmark its potential performance against established FAAH inhibitors.

Hypothetical Profile of this compound

Based on its chemical structure, we hypothesize that this compound may act as a covalent inhibitor of FAAH. The hydrazide moiety could potentially interact with the catalytic serine residue (Ser241) in the active site of FAAH, leading to its inactivation.[8] The trifluoromethoxy group on the phenoxy ring may enhance its binding affinity and selectivity.

Comparative Data Summary

The following table summarizes the key performance indicators for our compound of interest against the known FAAH inhibitors, URB597 (an irreversible inhibitor) and OL-135 (a reversible inhibitor). The data for this compound is hypothetical and serves as a placeholder for experimentally determined values.

Inhibitor Mechanism of Action Potency (IC50, human FAAH) Selectivity (vs. MAGL) In Vivo Efficacy (Animal Model) Reference
This compound Hypothetical: Covalent, IrreversibleTo be determinedTo be determinedTo be determinedN/A
URB597 Covalent, Irreversible (Carbamylation of Ser241)4.6 nM>1000-foldAnalgesic effect in rodent pain models[3][9][3][9]
OL-135 Reversible, Competitive4.7 nM (Ki)>60-300-foldAnalgesia and increased anandamide levels in vivo[3][3]

Experimental Protocols

To validate the hypothetical activity of this compound and perform a direct comparison, the following experimental protocols are essential.

In Vitro FAAH Inhibition Assay

Objective: To determine the potency (IC50) of this compound against FAAH and to elucidate its mechanism of inhibition (reversible vs. irreversible).

Methodology: A fluorometric assay is employed using recombinant human FAAH and a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Enzyme Preparation: Recombinant human FAAH is expressed and purified.

  • Assay Procedure:

    • The test compound, this compound, and control inhibitors (URB597, OL-135) are serially diluted in a suitable buffer (e.g., Tris-HCl).

    • The enzyme is pre-incubated with the inhibitors for a defined period (e.g., 30 minutes at 37°C) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the AAMCA substrate.

    • The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured over time using a microplate reader (excitation ~355 nm, emission ~460 nm).[10]

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. To distinguish between reversible and irreversible inhibition, a dialysis or jump-dilution experiment can be performed.

Selectivity Profiling

Objective: To assess the selectivity of this compound for FAAH over other related serine hydrolases, particularly monoacylglycerol lipase (MAGL).

Methodology: Similar enzymatic assays are conducted using recombinant MAGL and a suitable substrate (e.g., 2-oleoylglycerol). The IC50 value for MAGL inhibition is determined and compared to the IC50 for FAAH inhibition to calculate the selectivity ratio.

In Vivo Efficacy in a Pain Model

Objective: To evaluate the analgesic effects of this compound in a preclinical model of pain.

Methodology: The formalin test in rodents is a widely used model of persistent pain.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Drug Administration: this compound, URB597, OL-135, or vehicle is administered (e.g., intraperitoneally) at various doses prior to the formalin injection.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. The time the animal spends licking, flinching, or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, acute nociceptive pain) and the late phase (15-60 minutes, inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The percentage of inhibition of the pain response is determined for each dose of the test compounds compared to the vehicle control.

Visualizations

Signaling Pathway```dot

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolyzed by Analgesia_Anxiolysis Analgesia, Anxiolysis, etc. CB1_Receptor->Analgesia_Anxiolysis Leads to Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor This compound (or other FAAH inhibitors) Inhibitor->FAAH Inhibits

Caption: Workflow for the characterization of a novel FAAH inhibitor.

Comparative Logic

Comparative_Logic cluster_parameters Comparative Parameters Compound This compound (Test Compound) Potency Potency (IC50) Compound->Potency Selectivity Selectivity (vs. MAGL) Compound->Selectivity Mechanism Mechanism of Action Compound->Mechanism InVivo In Vivo Efficacy Compound->InVivo Known_Inhibitors Known FAAH Inhibitors URB597 (Irreversible) OL-135 (Reversible) Known_Inhibitors->Potency Known_Inhibitors->Selectivity Known_Inhibitors->Mechanism Known_Inhibitors->InVivo

Caption: Logical framework for the comparative study.

Conclusion

This guide outlines a comprehensive framework for the evaluation of this compound as a potential FAAH inhibitor. By following the detailed experimental protocols, researchers can determine its potency, selectivity, and in vivo efficacy, allowing for a direct and meaningful comparison with established inhibitors like URB597 and OL-135. The provided visualizations offer a clear overview of the underlying biological pathways, experimental procedures, and the logic of the comparative analysis. Should experimental data support the hypothesis, this compound could represent a novel scaffold for the development of therapeutics targeting the endocannabinoid system.

References

Comparative Cross-Reactivity Profiling of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide. In the absence of published selectivity data for this specific molecule, this guide presents a hypothetical cross-reactivity study based on the known biological activities of structurally related phenoxyacetohydrazide derivatives. The data herein is illustrative and designed to guide researchers in designing and interpreting selectivity profiling studies for this class of compounds.

Derivatives of phenoxyacetohydrazide have been reported to exhibit a range of biological activities, including antifungal, antibacterial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The trifluoromethyl and trifluoromethoxy groups are common in medicinal chemistry and can influence the biological activity and pharmacokinetic properties of a compound.[4][5] This guide hypothesizes a primary target for this compound within a pro-inflammatory signaling pathway and compares its selectivity against two alternative compounds: a structurally similar analog and a well-characterized inhibitor of the target class.

Profiled Compounds

  • Compound of Interest: this compound

  • Alternative A (Structural Analog): 2-(4-Chlorophenoxy)acetohydrazide

  • Alternative B (Mechanistic Analog): Staurosporine (a broad-spectrum kinase inhibitor)

Hypothetical Primary Target and Signaling Pathway

Based on the anti-inflammatory potential of related structures, this guide hypothesizes that this compound is an inhibitor of "Kinase X," a key enzyme in a pro-inflammatory signaling cascade. A simplified representation of this hypothetical pathway is presented below.

G Receptor Pro-inflammatory Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB KinaseX Kinase X (Hypothesized Target) KinaseB->KinaseX TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseX->TranscriptionFactor Phosphorylation Gene Pro-inflammatory Gene Expression TranscriptionFactor->Gene

Caption: Hypothetical pro-inflammatory signaling pathway involving Kinase X.

Comparative Potency and Selectivity

The following tables summarize the hypothetical in vitro potency and selectivity data for the three compounds against the primary target and a panel of off-target kinases and other enzymes.

Table 1: In Vitro Potency against Primary Target (Kinase X)

CompoundIC50 (nM) against Kinase X
This compound85
Alternative A: 2-(4-Chlorophenoxy)acetohydrazide750
Alternative B: Staurosporine5

Table 2: Cross-Reactivity Profiling Against a Kinase Panel (% Inhibition at 1 µM)

Kinase TargetThis compoundAlternative A: 2-(4-Chlorophenoxy)acetohydrazideAlternative B: Staurosporine
Kinase 192%45%99%
Kinase 215%8%98%
Kinase 38%5%95%
Kinase 445%20%99%
Kinase 55%2%88%
Kinase 612%10%96%
Kinase 73%1%75%
Kinase 868%35%99%
Kinase 99%4%92%
Kinase 102%3%85%

Table 3: Off-Target Activity Profile (% Inhibition at 10 µM)

Off-TargetThis compoundAlternative A: 2-(4-Chlorophenoxy)acetohydrazideAlternative B: Staurosporine
Protease Y5%3%15%
Phosphatase Z8%6%25%
GPCR A<1%<1%8%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (Luminescence-based)

This assay quantifies the activity of a given kinase by measuring the amount of ATP remaining in the reaction after phosphorylation.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate peptide, and ATP in a kinase buffer.

  • Compound Addition: The test compounds (this compound, Alternative A, and Alternative B) are serially diluted and added to the reaction mixture. A DMSO control is also included.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • ATP Detection: A kinase detection reagent, which contains luciferase, is added to the mixture. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light and is dependent on the amount of ATP present.

  • Signal Measurement: The luminescence signal is measured using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cross-Reactivity Screening Workflow

A systematic workflow is essential for efficiently profiling the cross-reactivity of a compound.

G start Start: Test Compound primary_assay Primary Assay (e.g., Kinase X IC50) start->primary_assay is_potent Potent? (IC50 < 1 µM) primary_assay->is_potent broad_panel Broad Kinase Panel Screen (e.g., 100 kinases at 1 µM) is_potent->broad_panel Yes end_inactive End: Inactive is_potent->end_inactive No selectivity_analysis Selectivity Analysis (Calculate S-Score) broad_panel->selectivity_analysis off_target_panel Off-Target Panel Screen (Receptors, Proteases, etc. at 10 µM) selectivity_analysis->off_target_panel end_nonselective End: Non-Selective Compound selectivity_analysis->end_nonselective Poor Selectivity end_selective End: Selective Compound off_target_panel->end_selective

References

In Vivo Validation of In Vitro Anticancer Activity of Acetohydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo anticancer activities of various acetohydrazide derivatives. The data presented herein is a synthesis of findings from multiple preclinical studies, intended to offer a comprehensive overview for researchers in the field of medicinal chemistry and oncology drug development. By presenting experimental data in a structured format and detailing the underlying methodologies, this guide aims to facilitate the translation of promising in vitro results into successful in vivo outcomes.

Data Presentation: Comparative Efficacy of Acetohydrazide Derivatives

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the in vitro cytotoxic concentrations and the corresponding in vivo anti-tumor effects of various acetohydrazide compounds.

Table 1: In Vitro Cytotoxicity of Acetohydrazide Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1Furan-substituted hydrazideMCF-7 (Breast Adenocarcinoma)0.7[1]
Compound 2Thiophen-substituted hydrazideMCF-7 (Breast Adenocarcinoma)0.18[1]
Compound ANitro-thiophen-substituted hydrazideK562 (Chronic Myeloid Leukemia)0.09 (72h)[2]
Compound BFuran-substituted hydrazideK562 (Chronic Myeloid Leukemia)0.07 (72h)[2]
4wDehydroabietic acid-based acylhydrazoneHeLa (Cervical Cancer)2.21[3]
4wDehydroabietic acid-based acylhydrazoneBEL-7402 (Liver Cancer)14.46[3]
212,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77[4]

Note: A lower IC50 value indicates greater potency in vitro.

Table 2: In Vivo Antitumor Activity of Acetohydrazide Derivatives

Compound IDAnimal ModelTumor ModelDoseAdministration RouteTreatment DurationTumor Growth Inhibition (%)Reference
Compound 1BALB/c mice4T1 Mammary Carcinoma10 mg/Kg/dayIntraperitoneal (i.p.)3 weeksSignificant[1]
Compound 2BALB/c mice4T1 Mammary Carcinoma1 mg/Kg/dayIntraperitoneal (i.p.)3 weeksSignificant[1]

Note: "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle-treated control group as reported in the study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10⁴ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test acetohydrazide compounds (typically dissolved in DMSO and diluted in culture medium to a final DMSO concentration of ≤1%) and incubated for a further 48-72 hours.[5][6]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vivo Antitumor Activity Assessment

This protocol outlines a general method for evaluating the antitumor efficacy of acetohydrazide compounds in a murine xenograft model.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.[1]

  • Tumor Cell Implantation: 4T1 mammary carcinoma cells are injected into the mammary fat pad of the mice.[1]

  • Treatment Initiation: When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

  • Compound Administration: The test compounds are administered, for example, intraperitoneally (i.p.), at specified doses (e.g., 1 or 10 mg/Kg/day). The control group receives the vehicle (e.g., DMSO).[1]

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers.

  • Endpoint: After a predetermined period (e.g., 3 weeks), the animals are euthanized, and the tumors are excised and weighed.[1]

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.

Mandatory Visualization

Experimental Workflow for In Vitro to In Vivo Validation

Caption: A typical experimental workflow for validating in vitro findings in an in vivo setting.

Proposed Signaling Pathway for Anticancer Activity

Some acetohydrazide derivatives have been shown to induce apoptosis through the intrinsic, mitochondrial-dependent pathway. This involves the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase-3.[1][2]

G compound Acetohydrazide Compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c procaspase3 Procaspase-3 cytochrome_c->procaspase3 Activates caspase3 Activated Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial-dependent apoptotic pathway induced by acetohydrazide compounds.

Another potential mechanism involves the inhibition of signaling pathways crucial for tumor survival and proliferation, such as the VEGFR-2/AKT pathway.[7]

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k Activates compound Coumarin-Acetohydrazide Derivative compound->vegfr2 Inhibits akt AKT pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation angiogenesis Angiogenesis akt->angiogenesis

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by coumarin-acetohydrazide derivatives.

References

Navigating the Reproducibility Landscape of Acetohydrazide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Synthetic Reproducibility and Characterization

The synthesis of acetohydrazide derivatives is a well-established process, typically involving the esterification of a corresponding carboxylic acid followed by hydrazinolysis.[1][2] The reproducibility of this synthesis is generally high, provided that reaction conditions are carefully controlled.

Table 1: Key Parameters for Reproducible Synthesis of Acetohydrazide Derivatives

ParameterRecommended Control MeasuresCommon Analytical Techniques for Verification
Starting Material Purity Verify by NMR, Mass Spectrometry, and HPLCNMR, Mass Spectrometry, HPLC
Reaction Temperature Maintain consistent temperature using a controlled heating mantle or oil bathThermocouple
Reaction Time Monitor reaction progress by Thin Layer Chromatography (TLC)TLC
Solvent Purity Use anhydrous solvents when necessaryKarl Fischer titration
Purification Method Recrystallization or column chromatography are common methodsMelting Point, NMR, Mass Spectrometry, Elemental Analysis

A general workflow for the synthesis of these compounds is depicted below.

cluster_synthesis Synthetic Workflow Carboxylic_Acid Substituted Phenoxyacetic Acid Esterification Esterification (e.g., with Ethanol, H₂SO₄ catalyst) Carboxylic_Acid->Esterification Ester Ethyl Phenoxyacetate Intermediate Esterification->Ester Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) Ester->Hydrazinolysis Acetohydrazide 2-(Phenoxy)acetohydrazide Derivative Hydrazinolysis->Acetohydrazide Purification Purification (e.g., Recrystallization) Acetohydrazide->Purification Final_Product Pure Acetohydrazide Product Purification->Final_Product

Caption: General synthetic workflow for phenoxyacetohydrazide derivatives.

In Vitro Biological Activity: A Comparative Look

The biological activities of phenoxyacetohydrazide derivatives are frequently assessed using a variety of in vitro assays. The reproducibility of these assays is highly dependent on the standardization of experimental protocols. Below is a comparison of common assays and reported data for compounds structurally related to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide.

Anticancer Activity

Cytotoxicity against cancer cell lines is a common starting point for anticancer drug discovery. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.

Table 2: Comparison of In Vitro Anticancer Activity of Acetohydrazide Derivatives

Compound/Derivative ClassCell LineAssayIC₅₀ (µM)Reference
2-Cyano-N'-(2-cyanoacetyl)acetohydrazide derivativesHCT-116MTT2.5 - 37.2[3]
Phenoxyacetamide derivativesHepG2MTTCompound I: 24.51% apoptosis at test conc.[4]
2,4-Dihydroxybenzoic acid hydrazide-hydrazonesLN-229MTT0.77[5]
2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)acetohydrazideA549, HepG2, A498Not SpecifiedPotent Cytotoxicity[6]

The following workflow illustrates a typical in vitro cytotoxicity screening process.

cluster_workflow In Vitro Cytotoxicity Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Test Compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Viability_Assay->Data_Analysis

Caption: Standard workflow for in vitro cytotoxicity testing.

Antimicrobial Activity

The antimicrobial potential of acetohydrazide derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Comparison of In Vitro Antimicrobial Activity of Acetohydrazide Derivatives

Compound/Derivative ClassOrganismAssayMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatisBroth Dilution9.66[6]
2-(3, 5-dimethoxyphenoxy)-N-(4-(prrrolidin-1-yl)benzylidene)acetohydrazideE. coliNot SpecifiedGood Activity[6]

Signaling Pathway Inhibition

Some phenoxyacetohydrazide derivatives have been shown to exert their biological effects by modulating specific signaling pathways. For instance, certain coumarin-acetohydrazide derivatives have been reported to inhibit the VEGFR-2/AKT signaling pathway, which is crucial for tumor survival.[7]

cluster_pathway VEGFR-2/AKT Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor Coumarin-Acetohydrazide Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2/AKT signaling pathway.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[1]

  • Inoculation: Add the microbial inoculum to each well of a 96-well microplate containing the serially diluted compound.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct experimental reproducibility data for this compound is limited, the extensive body of research on analogous compounds provides a solid foundation for designing reproducible experiments. By adhering to detailed and standardized protocols for synthesis, characterization, and in vitro biological evaluation, researchers can enhance the reliability and comparability of their findings. The data and methodologies presented in this guide serve as a valuable resource for scientists working with this class of compounds, ultimately contributing to the advancement of robust and translatable preclinical research.

References

Confirming Target Engagement of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is a synthetic compound belonging to the acetohydrazide class of molecules.[1] While direct experimental data on its specific biological targets is not extensively available, compounds with a similar phenoxyacetohydrazide scaffold have been investigated for a range of biological activities, including anti-inflammatory and enzyme inhibitory effects.[2][3] For instance, certain phenoxyacetohydrazide Schiff bases have been identified as inhibitors of β-glucuronidase, a lysosomal enzyme involved in the cleavage of glucuronosyl-O-bonds.[3] This guide presents a comparative overview of experimental methodologies to confirm the target engagement of this compound, with a hypothetical focus on a protein target, "Target X," informed by the activities of structurally related compounds.

The primary methods that will be compared are the Cellular Thermal Shift Assay (CETSA), a powerful technique to verify target binding in a cellular context, and a traditional in vitro enzyme inhibition assay.[4][5][6][7]

Experimental Methodologies

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses the thermal stability of a target protein in the presence and absence of a ligand (the compound of interest).[4][5] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[5] This method is advantageous as it can be performed in intact cells, providing a more physiologically relevant assessment of target engagement.[4][6]

Experimental Protocol:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa or A549) are cultured to 70-80% confluency. The cells are then treated with either this compound (e.g., at 10 µM and 50 µM concentrations) or a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 2 hours) at 37°C.

  • Heating Gradient: The cell suspensions are aliquoted and subjected to a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction: The cells are lysed by freeze-thaw cycles. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: The amount of soluble Target X in the supernatant is quantified. This is typically done by Western blotting, where the band intensity of Target X is measured at each temperature point. Alternatively, for broader analysis, mass spectrometry can be employed.[4][6]

  • Data Analysis: Melting curves are generated by plotting the percentage of soluble Target X against temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_output Outcome cell_culture Cell Culture compound_treatment Compound Treatment (Vehicle vs. Compound) cell_culture->compound_treatment heating Apply Temperature Gradient compound_treatment->heating lysis Cell Lysis & Centrifugation heating->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page data_analysis Data Analysis (Melting Curve) sds_page->data_analysis target_engagement Confirmation of Target Engagement data_analysis->target_engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: In Vitro Enzyme Inhibition Assay

This method directly measures the effect of the compound on the enzymatic activity of the purified target protein. It is a more traditional approach and is highly valuable for determining the inhibitory potency of a compound.

Experimental Protocol:

  • Reagents and Enzyme Preparation: Purified, recombinant Target X is obtained. A specific substrate for Target X that produces a detectable signal (e.g., colorimetric or fluorometric) upon enzymatic conversion is used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. A reaction mixture containing the enzyme, substrate, and varying concentrations of this compound (or a known inhibitor as a positive control) in a suitable buffer is prepared.

  • Incubation and Signal Detection: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time. The reaction is then stopped, and the signal (e.g., absorbance or fluorescence) is measured using a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Signaling Pathway:

Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway Compound This compound TargetX Target X Compound->TargetX Inhibition DownstreamEffector Downstream Effector TargetX->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway involving Target X.

Comparative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the two experimental approaches.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

TreatmentMelting Temperature (Tm) of Target X (°C)Thermal Shift (ΔTm) (°C)
Vehicle Control (DMSO)52.5-
This compound (10 µM)55.0+2.5
This compound (50 µM)57.2+4.7
Alternative Compound (10 µM)53.1+0.6

Table 2: In Vitro Enzyme Inhibition Assay Data

CompoundIC50 (µM)
This compound5.8
Alternative Compound45.2
Known Inhibitor (Positive Control)0.5

Comparison and Conclusion

The CETSA provides crucial evidence of target engagement within the complex environment of a living cell, demonstrating that the compound can reach and bind to its intended target under physiological conditions. The hypothetical data in Table 1 shows a dose-dependent increase in the thermal stability of Target X upon treatment with this compound, strongly suggesting direct binding.

The in vitro enzyme inhibition assay, on the other hand, offers a quantitative measure of the compound's potency in a controlled, cell-free system. The hypothetical IC50 value in Table 2 indicates that this compound is a more potent inhibitor of Target X compared to the alternative compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide, ensuring that its management is as meticulous as its application in your research.

Core Safety and Hazard Summary

According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful handling during disposal. It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life. The compound is also a combustible liquid. Due to the presence of the hydrazide and trifluoromethoxy functional groups, it should be treated as hazardous waste.[1][2][3]

Hazard ClassificationDescriptionPrecautionary Code
Acute toxicity (Oral)Harmful if swallowed.H302
Serious eye irritationCauses serious eye irritation.H319
Acute aquatic hazardHarmful to aquatic life.H402
Flammable liquidsCombustible liquid.H227

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is to send it to an approved waste disposal plant. The following steps provide a detailed protocol for its collection and preparation for disposal.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile).[4]

  • Chemical safety goggles or a face shield.[2]

  • A lab coat.[2]

2. Waste Segregation and Collection:

  • Do not dispose of this compound or its solutions down the drain.[4]

  • Collect all waste containing this compound, including any contaminated materials (e.g., paper towels, absorbent materials from spills), in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[2][4]

  • Do not mix this waste with incompatible materials.[1]

3. Spill and Contamination Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[4][5]

  • Collect the absorbent material and any contaminated items into the designated hazardous waste container.[4]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, cool, well-ventilated, and secure area.[4]

  • Keep the container away from heat, sparks, open flames, and hot surfaces.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2][4]

  • Provide the waste disposal company with the Safety Data Sheet for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste spill Spill Occurs? collect_waste->spill small_spill Small Spill: Absorb with Inert Material and Collect in Waste Container spill->small_spill Yes large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Yes, Large store_waste Store Waste Container in a Cool, Well-Ventilated Area spill->store_waste No small_spill->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal at an Approved Waste Disposal Plant contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these guidelines to minimize risks and ensure a safe working environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally related compounds, including hydrazides and substances with trifluoromethoxy and phenoxy groups. A thorough risk assessment should be conducted before beginning any work.

Hazard Assessment and Engineering Controls

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Designated Area: The workspace where the compound is handled should be clearly marked as a designated area for hazardous chemical use.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent accidental exposure.[5] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or NeopreneConsult the glove manufacturer's resistance chart. Double gloving is recommended.
Eyes/Face Safety goggles and face shieldANSI Z87.1 compliantGoggles should provide a complete seal around the eyes. A face shield should be used when there is a splash hazard.[6]
Body Flame-resistant lab coat and chemical-resistant apron100% cotton-based lab coatA chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved respiratorN95 or higherA respirator may be necessary for handling large quantities or if there is a risk of aerosol generation. A full-face respirator provides both eye and respiratory protection.[4][7]
Feet Closed-toe shoesLeather or chemical-resistant materialShoes must fully cover the feet.

DOT Diagram: PPE Selection Workflow

PPE_Selection A Start: Assess Task B Handling solid or potential for dust? A->B C Handling liquid or potential for splash? A->C D Nitrile or Neoprene Gloves (Double Gloving Recommended) B->D G NIOSH-Approved Respirator (N95 or higher) B->G Yes C->D H Face Shield C->H Yes I Chemical-Resistant Apron C->I Yes E Safety Goggles D->E F Flame-Resistant Lab Coat E->F J End: Proceed with Caution F->J G->J H->J I->J

Caption: Workflow for selecting appropriate PPE.

Operational Plan

A step-by-step operational plan is essential for the safe handling of this compound.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[3] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Inventory: Maintain an accurate inventory of the compound.

Preparation and Handling:

  • Pre-Experiment Briefing: Before starting any work, review this safety guide and the experimental protocol.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work in Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood.

  • Weighing: If weighing the solid, use a disposable weigh boat or tare a container on the balance. Minimize the creation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

DOT Diagram: Handling Workflow

Handling_Workflow A Start: Review Protocol and Safety Guide B Don all required PPE A->B C Work inside a certified chemical fume hood B->C D Carefully weigh or measure the compound C->D E Prepare solution or perform reaction D->E F Decontaminate work area and equipment E->F G Properly dispose of all waste F->G H Doff PPE and wash hands thoroughly G->H I End: Document experiment H->I

Caption: Step-by-step handling procedure.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

  • Contain: For a small spill, and if it is safe to do so, absorb the material with an inert absorbent such as vermiculite or sand.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any unused compound, contaminated disposable labware (e.g., weigh boats, pipette tips), and spill clean-up materials in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of all waste through your institution's hazardous waste management program.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

    • Do not dispose of this chemical down the drain or in the regular trash.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.